N-CBZ-Phe-Arg-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDDBWFXDMARY-SVBPBHIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65147-22-0 | |
| Record name | Z-Phe-Arg-AMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65147-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
N-CBZ-Phe-Arg-AMC: A Comprehensive Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin (N-CBZ-Phe-Arg-AMC), also commonly referred to as Z-FR-AMC, is a highly sensitive fluorogenic substrate routinely employed for the detection and quantification of cysteine cathepsin activity. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its enzymatic cleavage and subsequent fluorescent signal generation. Furthermore, this document outlines its application in studying the roles of key cathepsins, such as Cathepsin B, L, and S, in critical signaling pathways, including apoptosis and inflammation. Detailed experimental protocols, quantitative kinetic data, and visual representations of molecular pathways and experimental workflows are provided to support researchers in the effective utilization of this versatile tool.
Introduction
This compound is a synthetic dipeptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent due to the quenching effect of the peptide moiety on the AMC fluorophore. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group by specific proteases, the highly fluorescent AMC is released. The resulting fluorescence can be readily measured, providing a direct and sensitive readout of enzymatic activity. This substrate is particularly useful for assaying the activity of lysosomal cysteine proteases, a family of enzymes implicated in a wide range of physiological and pathological processes.
Full Chemical Name: N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin
Mechanism of Action: Enzymatic Cleavage and Signal Generation
The core of this compound's utility lies in its specific recognition and cleavage by certain proteases. The peptide sequence, Phenylalanine-Arginine, is a preferred recognition motif for several cysteine cathepsins, including Cathepsin B, Cathepsin L, and Cathepsin S.
The enzymatic reaction proceeds as follows:
-
Binding: The cathepsin's active site recognizes and binds to the Phe-Arg dipeptide sequence of the substrate.
-
Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond linking the C-terminus of the arginine residue to the amino group of the AMC molecule.
-
Fluorescence Emission: The cleavage releases the free 7-amino-4-methylcoumarin (AMC). Unconjugated AMC is highly fluorescent, with an excitation maximum around 380 nm and an emission maximum at approximately 460 nm. The intensity of the emitted fluorescence is directly proportional to the amount of AMC released, and thus, to the enzymatic activity.
Data Presentation: Quantitative Enzyme Kinetics
The efficiency of this compound cleavage varies between different cathepsins, which can be quantified by Michaelis-Menten kinetics. The table below summarizes the kinetic parameters for the hydrolysis of this compound by human Cathepsin B and Cathepsin L. It is important to note that Z-FR-AMC is a broad-spectrum substrate and is also cleaved by other proteases like Cathepsin K and S.[1]
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Human Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [2] |
| Human Cathepsin B | 225 | 0.9 | 4.0 x 10³ | 4.6 | [3][4] |
| Human Cathepsin B | 100 | 0.5 | 5.0 x 10³ | 7.2 | [3][4] |
Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition and temperature.
Experimental Protocols
In Vitro Cathepsin Activity Assay
This protocol provides a general framework for measuring the activity of purified cathepsins or cathepsins in cell lysates using this compound.
Materials:
-
Purified recombinant cathepsin or cell lysate containing active cathepsins.
-
This compound substrate (stock solution typically in DMSO).
-
Assay Buffer: 50 mM Sodium Acetate, 4 mM DTT, 1 mM EDTA, pH 5.5 (optimal pH may vary for different cathepsins).[5]
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a working solution of this compound in Assay Buffer to the desired final concentration (e.g., 10-50 µM). Protect from light.
-
Dilute the enzyme or cell lysate in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme or cell lysate to each well of the microplate.
-
Include a "no enzyme" control well containing 50 µL of Assay Buffer for background fluorescence measurement.
-
Pre-incubate the plate at the reaction temperature for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the this compound working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the values of the enzyme-containing wells.
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
The rate of substrate hydrolysis can be calculated using a standard curve of free AMC.
-
Signaling Pathways
This compound is a valuable tool for investigating the roles of cathepsins in various cellular signaling pathways.
Cathepsin B in Apoptosis
Cathepsin B, upon its release from the lysosome into the cytosol, can initiate or amplify apoptotic signaling. One key mechanism is the cleavage of the pro-apoptotic Bcl-2 family member, Bid.[6][7] Cleaved Bid (tBid) translocates to the mitochondria, where it promotes the release of cytochrome c, leading to the activation of the caspase cascade and eventual cell death.[8]
Cathepsin L in Inflammation
Cathepsin L has been implicated in the regulation of inflammatory responses, partly through its influence on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] Under certain inflammatory conditions, Cathepsin L can contribute to the degradation of IκBα, the inhibitor of NF-κB.[5] The degradation of IκBα allows the NF-κB complex (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Conclusion
This compound is a robust and versatile fluorogenic substrate that serves as an indispensable tool for researchers in various fields, including cell biology, biochemistry, and drug discovery. Its ability to provide a sensitive and quantitative measure of cathepsin activity allows for the detailed investigation of the roles of these proteases in fundamental cellular processes and disease pathogenesis. The information and protocols provided in this guide are intended to facilitate the effective application of this compound in advancing our understanding of cathepsin biology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of cathepsin L ameliorates inflammation through the A20/NF-κB pathway in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Cathepsin B mediates TRAIL-induced apoptosis in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin L Plays a Role in Quinolinic Acid-Induced NF-Κb Activation and Excitotoxicity in Rat Striatal Neurons | PLOS One [journals.plos.org]
N-CBZ-Phe-Arg-AMC: An In-depth Technical Guide to its Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin (N-CBZ-Phe-Arg-AMC), a widely utilized tool in protease research. This document details its specificity towards various enzymes, presents available kinetic data, offers a standardized experimental protocol for its use, and visualizes its mechanism and relevant biological pathways.
Substrate Profile and Specificity
This compound, also commonly referred to as Z-Phe-Arg-AMC or Z-FR-AMC, is a synthetic peptide substrate that, upon cleavage, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The cleavage of the amide bond between the arginine residue and the AMC moiety is catalyzed by a range of proteases, making it a valuable tool for assessing enzyme activity.
The substrate is primarily recognized and cleaved by cysteine cathepsins, particularly cathepsin B and cathepsin L.[1][2][3][4] Its application extends to other proteases, including kallikrein and plasmin.[5][6] The versatility of this compound stems from the P2-P1 dipeptide sequence (Phe-Arg), which is a recognition motif for several endopeptidases.
Quantitative Data Presentation
The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various proteases. It is important to note that assay conditions, such as pH and the presence of activating reagents, can significantly influence these values.
| Enzyme | Organism/Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Notes |
| Cathepsin L | Human | 0.77[7] | 1.5[7] | 1.95 x 10⁶ | 5.5[7] | Assay contained 5 mM cysteine.[7] |
| Cathepsin B | Human | 14.8[8] | 1.4[8] | 9.5 x 10⁴ | 7.2[8] | - |
| Cathepsin B | Human | 2.9[8] | 1.2[8] | 4.1 x 10⁵ | 4.6[8] | - |
| Cathepsin L2 | Trichinella spiralis | 48.82 | N/A | N/A | 4.5 | Vmax = 374.4 nM/min. Assay contained 5 mM DTT. |
| Cathepsin K | Human | Not Found | Not Found | Not Found | - | While this compound is used in Cathepsin K assays, specific kinetic constants were not identified in the reviewed literature. |
| Cathepsin S | Human | Not Found | Not Found | Not Found | - | While this compound is used in Cathepsin S assays, specific kinetic constants were not identified in the reviewed literature. |
| Plasmin | Human | Not Found | Not Found | Not Found | - | While this compound is a known substrate, specific kinetic constants were not identified in the reviewed literature. |
N/A: Not Available in the reviewed literature. Note: The kinetic parameters can vary between different studies due to variations in experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a standard fluorometric enzyme assay using this compound. This protocol is particularly suited for determining the activity of cysteine cathepsins but can be adapted for other proteases.
Materials and Reagents
-
Enzyme: Purified or recombinant protease of interest.
-
Substrate: this compound (Z-FR-AMC).
-
Assay Buffer: e.g., 100 mM Sodium Acetate, pH 5.5 (for acidic proteases like cathepsins) or 50 mM Tris-HCl, pH 7.5 (for neutral proteases).
-
Reducing Agent (for cysteine proteases): 5-10 mM Dithiothreitol (DTT) or L-cysteine. Prepare fresh.
-
Inhibitor (optional): For determining specificity, a known inhibitor of the target protease.
-
AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve.
-
Solvent: DMSO for dissolving the substrate and AMC standard.
-
Microplate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Fluorometric Microplate Reader: Capable of excitation at ~350-380 nm and emission at ~440-460 nm.
Stock Solution Preparation
-
Substrate Stock (e.g., 10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
AMC Standard Stock (e.g., 1 mM): Dissolve AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock: Prepare a stock solution of the enzyme in a suitable buffer at a concentration appropriate for the assay. Store as recommended by the supplier.
-
Assay Buffer with Reducing Agent: Immediately before the assay, add the reducing agent (DTT or L-cysteine) to the required volume of assay buffer.
Assay Procedure
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).
-
Add a fixed volume (e.g., 100 µL) of each dilution to the wells of the 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of product formed.
-
-
Enzyme Assay:
-
In the 96-well plate, add the following to each well in the indicated order:
-
Assay Buffer
-
Enzyme solution (or buffer for no-enzyme control)
-
Inhibitor or vehicle (if applicable)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the enzyme to equilibrate and be activated by the reducing agent.
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be around the Km value, but can be optimized. A typical starting concentration is 10-50 µM.
-
Immediately start monitoring the increase in fluorescence over time using the microplate reader. Collect data at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate is linear.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert RFU/min to Moles/min: Use the slope of the AMC standard curve to convert the rate from RFU/min to moles of AMC produced per minute.
-
Calculate Specific Activity: Express the enzyme activity as units per milligram of protein (e.g., µmol/min/mg), where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per minute under the specified conditions.
-
Determine Kinetic Parameters (Km and kcat):
-
Perform the assay with varying concentrations of the substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.
-
Mandatory Visualizations
Enzymatic Reaction Workflow
Caption: Workflow of the enzymatic cleavage of this compound.
Cathepsin B in Cancer Progression Signaling
Cathepsin B, a primary target of this compound, plays a crucial role in cancer progression through various mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates tumor invasion and metastasis.
Caption: Simplified signaling pathway of Cathepsin B in cancer invasion.
Cathepsin B in Autophagy Regulation
Cathepsins are key lysosomal proteases involved in the degradative steps of autophagy, a cellular recycling process. Cathepsin B has been implicated in the regulation of lysosomal biogenesis.
Caption: Role of Cathepsin B in the regulation of autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Z-FR-AMC - LKT Labs [lktlabs.com]
- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-CBZ-Phe-Arg-AMC: A Versatile Fluorogenic Substrate for Protease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-CBZ-Phe-Arg-7-amido-4-methylcoumarin (N-CBZ-Phe-Arg-AMC), a widely used fluorogenic substrate in protease research and drug discovery. This document details its mechanism of action, offers a compilation of its kinetic parameters with various enzymes, provides standardized experimental protocols, and visualizes its relevance in key signaling pathways.
Core Concepts: Chemical Structure and Properties
This compound, also known as Z-FR-AMC, is a synthetic peptide substrate designed for the sensitive detection of a range of proteases, most notably the cathepsin family of cysteine proteases. Its structure consists of a dipeptide, Phenylalanine-Arginine, which is recognized by the target proteases. The N-terminus is protected by a carboxybenzyl (Z) group, and the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).
The fundamental principle of its application lies in the phenomenon of fluorescence resonance energy transfer (FRET). In its intact form, the AMC fluorophore is quenched, exhibiting weak fluorescence. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the liberated AMC molecule exhibits a significant increase in fluorescence intensity, which can be readily quantified.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₆N₆O₆ | |
| Molecular Weight | 612.68 g/mol | |
| CAS Number | 65147-22-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C or -80°C, protected from light |
Spectral Properties
| State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| Intact Substrate | ~330 | ~390 | |
| Cleaved Product (AMC) | 360-380 | 440-460 |
Quantitative Data: Enzyme Kinetics
This compound is a versatile substrate for several proteases. The following tables summarize key kinetic parameters, providing a basis for comparative analysis and experimental design.
Kinetic Parameters (Km and kcat) for Various Cathepsins with this compound
| Enzyme | Organism/Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Cathepsin L | Human | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | |
| Cathepsin L-like | Mackerel | 1.5 | 3.6 (as kcat in µM⁻¹min⁻¹) | 2.4 x 10⁶ (as Kcat/Km in µM⁻¹min⁻¹) | - | |
| Cathepsin B | Mackerel | 157.8 | 14.8 (as kcat in µM⁻¹min⁻¹) | 9.41 x 10⁴ (as Kcat/Km in µM⁻¹min⁻¹) | - |
Inhibitor Constants (IC₅₀ and Ki) for Protease Inhibitors Using this compound as a Substrate
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Ki (nM) | pH | Reference |
| SID 26681509 | Human Cathepsin L | 56 (no preincubation), 1.0 (4h preincubation) | 0.89 | 5.5 | |
| CA-074 | Cathepsin B | 58 (pH 4.6), 440 (pH 5.5), 7230 (pH 7.2) | - | 4.6, 5.5, 7.2 | |
| Z-Arg-Lys-AOMK | Cathepsin B | - | 130 (pH 7.2), 15,000 (pH 4.6) | 7.2, 4.6 | |
| Z-Glu-Lys-AOMK | Cathepsin B | - | 2,300 (pH 7.2), 7,900 (pH 4.6) | 7.2, 4.6 |
Experimental Protocols
The following are detailed methodologies for performing in vitro and cell-based assays using this compound.
In Vitro Cathepsin B Activity Assay
This protocol outlines the steps for measuring the activity of purified Cathepsin B.
Materials:
-
Purified active Cathepsin B
-
This compound substrate
-
Assay Buffer: 25 mM MES, pH 5.0
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Activate Cathepsin B: Dilute the Cathepsin B enzyme to 10 µg/mL in Activation Buffer. Incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.
-
Prepare Reaction Mixture: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Activated Cathepsin B (final concentration of 0.2 ng/µL)
-
-
Initiate the Reaction: Add the this compound substrate to a final concentration of 10 µM. The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometric plate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
Data Analysis: Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
Cell-Based Cathepsin L Activity Assay
This protocol describes the measurement of intracellular Cathepsin L activity in cultured cells.
Materials:
-
Cultured cells
-
This compound substrate
-
Cell Lysis Buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100)
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a suitable culture vessel and treat with experimental compounds as required.
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize enzyme activity.
-
Assay Setup: In a 96-well black microplate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Enzyme Activation: Add Assay Buffer containing 5 mM cysteine to the lysate and incubate for 30 minutes at 37°C to activate the cathepsins.
-
Initiate Reaction: Add this compound substrate to a final concentration of 1-20 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at Ex/Em = ~360/460 nm.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the specific activity of Cathepsin L.
Signaling Pathways and Experimental Workflows
Cathepsins, the primary targets of this compound, are implicated in a multitude of physiological and pathological processes. Below are diagrams illustrating a simplified signaling pathway involving Cathepsin B and a typical experimental workflow for enzyme inhibition screening.
Caption: Simplified signaling cascade of secreted Cathepsin B in promoting tumor invasion and metastasis.
The Core Principles of Fluorogenic Enzyme Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of fluorogenic enzyme assays, a cornerstone technique in modern biological research and drug discovery. These assays offer high sensitivity and continuous monitoring of enzyme activity, making them invaluable for kinetics studies, inhibitor screening, and diagnostics. We will delve into the underlying theory, common assay formats, data analysis, and practical experimental considerations.
Fundamental Principles of Fluorescence
At the heart of any fluorogenic assay is the phenomenon of fluorescence. A fluorescent molecule, or fluorophore, absorbs light at a specific wavelength (the excitation wavelength) and, after a brief excited state, emits light at a longer wavelength (the emission wavelength). The difference between the excitation and emission maxima is known as the Stokes shift.
The intensity of the emitted fluorescence is proportional to several factors, including the concentration of the fluorophore, its molar extinction coefficient (a measure of how strongly it absorbs light), and its quantum yield (the efficiency of the fluorescence emission process).
The "Light-Up" Principle of Fluorogenic Assays
The core concept of a fluorogenic enzyme assay is the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. This "turn-on" mechanism allows for the real-time monitoring of enzyme activity by measuring the increase in fluorescence intensity over time.
There are two primary strategies for designing fluorogenic substrates:
-
Single-Molecule Substrates: In this design, a fluorophore is chemically modified with a group that quenches its fluorescence. This quenching group is also the recognition site for the enzyme. Upon enzymatic cleavage, the quenching group is released, restoring the fluorophore's native fluorescence.
-
Förster Resonance Energy Transfer (FRET): This technique utilizes a pair of fluorophores: a donor and an acceptor. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor results in non-radiative energy transfer to the acceptor, which then fluoresces. The substrate is designed with the donor and acceptor pair linked by an enzyme-cleavable sequence. Enzymatic cleavage separates the pair, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.
Data Presentation: Properties of Common Fluorophores
The choice of fluorophore is critical for the success of a fluorogenic enzyme assay. The ideal fluorophore should have a high extinction coefficient, a high quantum yield, and excitation and emission wavelengths that are compatible with the available instrumentation and minimize interference from other components in the assay. The following table summarizes the key properties of some commonly used fluorophores in enzyme assays.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| AMC (7-Amino-4-methylcoumarin) | 345 | 442 | ~10,000 | ~0.63 |
| Fluorescein | 494 | 518 | ~70,000 | 0.92 |
| Rhodamine 110 | 499 | 521 | ~80,000 | 0.88 |
| Resorufin | 571 | 585 | ~54,000 | 0.74 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 |
| Cy5 | 649 | 670 | 250,000 | 0.28 |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are example protocols for two common fluorogenic enzyme assays.
Fluorogenic β-Galactosidase Assay
This assay is widely used as a reporter gene assay in molecular biology.
Materials:
-
Lysis Buffer: (e.g., 100 mM sodium phosphate, pH 7.5, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100)
-
Substrate Stock Solution: Fluorescein di-β-D-galactopyranoside (FDG) at 2 mg/mL in dimethylformamide (DMF).
-
Stop Solution: 0.5 M sodium carbonate.
-
β-Galactosidase Standard: (for standard curve)
-
96-well black microplate
Procedure:
-
Cell Lysis:
-
Culture cells expressing β-galactosidase in a 96-well plate.
-
Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 50 µL of Lysis Buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Assay Reaction:
-
Prepare the reaction mixture by diluting the FDG stock solution 1:100 in the Lysis Buffer.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes, or until a sufficient fluorescent signal has developed. The incubation time may need to be optimized depending on the level of enzyme expression.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Generate a standard curve using the β-galactosidase standard to quantify the amount of enzyme in the samples.
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
Plot the fluorescence intensity versus the amount of β-galactosidase to determine the enzyme activity in the experimental samples.
-
Fluorogenic Caspase-3 Assay
This assay is commonly used to measure apoptosis.
Materials:
-
Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Assay Buffer: (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% glycerol)
-
Caspase-3 Substrate (Ac-DEVD-AMC): 10 mM stock solution in DMSO.
-
AMC Standard: (for standard curve)
-
96-well black microplate
Procedure:
-
Induce Apoptosis:
-
Treat cells with an apoptosis-inducing agent (e.g., staurosporine) for the desired time. Include an untreated control.
-
-
Cell Lysis:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Reaction:
-
Prepare the reaction buffer by diluting the Caspase-3 substrate to a final concentration of 50 µM in the Assay Buffer.
-
In a 96-well black microplate, add 50 µL of the reaction buffer to each well.
-
Add 50 µL of the cell lysate to the corresponding wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~345 nm and emission at ~442 nm.
-
-
Data Analysis:
-
Generate a standard curve using the AMC standard to quantify the amount of AMC produced.
-
Subtract the background fluorescence from all readings.
-
Calculate the caspase-3 activity, often expressed as pmol of AMC released per minute per mg of protein.
-
Conclusion
Fluorogenic enzyme assays are a powerful and versatile tool for life science research and drug development. Their high sensitivity, real-time monitoring capabilities, and adaptability to high-throughput screening formats make them indispensable for a wide range of applications. By understanding the fundamental principles and carefully optimizing experimental conditions, researchers can obtain high-quality, reproducible data to advance their scientific inquiries.
Unveiling the Action: An In-depth Guide to Protease Substrates for Researchers and Drug Development Professionals
Abstract
Proteases, a ubiquitous class of enzymes, are fundamental to a vast array of physiological and pathological processes, from cellular signaling and tissue remodeling to cancer progression and viral replication. Their precise and specific cleavage of protein substrates orchestrates these complex biological events. Understanding the intricate relationship between proteases and their substrates is therefore paramount for researchers in basic science and professionals in drug development. This technical guide provides a comprehensive introduction to protease substrates, detailing their classification, the mechanisms of their interaction with proteases, and the key experimental methodologies used for their identification and characterization. Detailed protocols for seminal techniques, quantitative data for comparative analysis, and visual representations of crucial signaling pathways and experimental workflows are presented to equip researchers with the foundational knowledge to explore this critical area of study.
Introduction to Proteases and Their Substrates
Proteases, also known as peptidases or proteinases, are enzymes that catalyze the hydrolysis of peptide bonds, the linkages that join amino acids together in a polypeptide chain.[1][2] This process, termed proteolysis, can range from the complete degradation of a protein into its constituent amino acids to highly specific, limited cleavage events that activate, inactivate, or modify the function of a substrate.[3]
Proteases are broadly classified based on the catalytic residue in their active site, which dictates the mechanism of peptide bond hydrolysis. The main classes include:
-
Serine Proteases: Employ a serine residue as the nucleophile to attack the peptide bond.[4][5]
-
Cysteine Proteases: Utilize a cysteine thiol group for catalysis.[4]
-
Aspartic Proteases: Use two aspartic acid residues to activate a water molecule for hydrolysis.[4]
-
Metalloproteases: Require a divalent metal ion, typically zinc, as a cofactor in their active site.[4]
-
Threonine Proteases: Feature a threonine residue as the catalytic nucleophile.[4]
-
Glutamic Proteases: Employ a glutamic acid residue in their active site.[6]
-
Asparagine Peptide Lyases: Utilize an asparagine residue to perform an elimination reaction, which does not involve water.[6]
The specificity of a protease for its substrate is a critical aspect of its biological function. Some proteases, like the digestive enzyme trypsin, are promiscuous and cleave a wide range of proteins after specific amino acid residues (e.g., lysine or arginine).[6] In contrast, other proteases exhibit exquisite specificity, recognizing and cleaving only a particular amino acid sequence within a single or a limited set of protein substrates. This high fidelity is essential for precise biological control, as seen in blood clotting cascades and viral polyprotein processing.[6]
The interaction between a protease and its substrate is often described using the Schechter and Berger nomenclature. The amino acid residues of the substrate are denoted as P...P3-P2-P1-P1'-P2'-P3'..., where the scissile bond is between P1 and P1'. The corresponding binding sites on the protease are designated S...S3-S2-S1-S1'-S2'-S3'.... The S1 pocket is a primary determinant of specificity for many proteases, accommodating the P1 residue of the substrate.[7]
The Role of Protease Substrates in Signaling Pathways
Proteolytic cleavage of substrates is an irreversible post-translational modification that serves as a powerful mechanism for signal transduction.[3] Unlike reversible modifications like phosphorylation, proteolysis introduces a permanent change in the substrate, which can lead to its activation, inactivation, or the generation of new bioactive fragments. This "cutting edge" of signaling is integral to numerous cellular processes.[3]
Caspase Signaling Pathway in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. A key family of proteases, the caspases (cysteine-aspartyl proteases), are the central executioners of this pathway. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[6][8]
The caspase cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[9] In the extrinsic pathway, the binding of extracellular ligands to death receptors triggers the recruitment and activation of initiator caspase-8.[9] In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which promotes the assembly of the apoptosome and the activation of initiator caspase-9.[9] Both initiator caspases then cleave and activate effector caspases, such as caspase-3 and -7, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
Caption: The Caspase Signaling Pathway in Apoptosis.
Matrix Metalloproteinase (MMP) Signaling in Tissue Remodeling
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[10] Their substrates include collagens, gelatin, fibronectin, and laminin. MMPs are involved in various physiological processes such as development, wound healing, and angiogenesis. However, their dysregulation is implicated in diseases like arthritis, cancer, and cardiovascular disorders.[11]
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and are activated by the proteolytic removal of their pro-peptide domain. This activation can be initiated by other proteases, including other MMPs, creating a complex activation cascade.[12] The activity of MMPs is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). The balance between active MMPs and TIMPs is critical for maintaining tissue homeostasis.[13]
Caption: The MMP Signaling Pathway in Tissue Remodeling.
Experimental Methodologies for Protease Substrate Identification and Characterization
A variety of experimental techniques are employed to identify and characterize protease substrates. These methods can be broadly categorized into those that identify substrates in complex mixtures and those that characterize the kinetics and specificity of cleavage using purified components.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for the large-scale identification of protease substrates, a field often referred to as "degradomics".[14] These methods typically involve comparing the proteomes of cells or tissues with and without active protease and identifying the newly generated N-termini of cleaved substrates.
Caption: A generalized workflow for N-terminomics-based protease substrate identification.
This protocol outlines a method for the functional characterization of proteolysis using a synthetic peptide library and mass spectrometry.[3]
-
Peptide Library Preparation: A library of synthetic, physiochemically diverse peptides is prepared. These peptides are typically unmodified.
-
Protease Digestion: The peptide library is incubated with the protease of interest (or a complex biological sample containing proteases) under desired conditions (e.g., specific pH, temperature). Aliquots are taken at various time points.
-
LC-MS/MS Analysis: The reaction aliquots are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cleavage products.
-
Data Analysis: The MS/MS data is searched against a database of the peptide library to identify the exact cleavage sites. The abundance of the cleavage products over time is used to determine the kinetics of cleavage for each substrate in the library.
Phage Display
Phage display is a powerful technique for identifying the substrate specificity of a protease by screening vast libraries of peptides displayed on the surface of bacteriophages.[15]
Caption: The workflow for identifying protease substrate specificity using phage display.
This protocol provides a general outline for a phage display experiment to identify protease substrates.[15][16]
-
Library Immobilization: A phage display library expressing a diverse range of peptides is immobilized on a solid support (e.g., magnetic beads or a microtiter plate) via an affinity tag (e.g., FLAG tag).
-
Protease Treatment: The immobilized phage library is incubated with the active protease. The protease will cleave specific peptide sequences, releasing the corresponding phage into the supernatant.
-
Depletion of Non-specific Phage: The solid support with the uncleaved phage is removed, leaving behind the phage that display substrates for the protease.
-
Amplification: The eluted phage are used to infect E. coli to amplify the population of phage displaying specific substrates.
-
Iterative Selection: Steps 1-4 are repeated for several rounds to enrich for the phage that are most efficiently cleaved by the protease.
-
Sequencing and Analysis: After several rounds of selection, the DNA from the enriched phage clones is sequenced to identify the peptide sequences. These sequences are then aligned to determine the consensus cleavage motif for the protease.
Förster Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays are a widely used method for continuously monitoring protease activity in real-time.[17] These assays utilize a substrate peptide that is labeled with a FRET donor and acceptor pair. In the intact substrate, the donor and acceptor are in close proximity, allowing for efficient energy transfer and a high FRET signal. Upon cleavage by a protease, the donor and acceptor are separated, leading to a decrease in the FRET signal and an increase in the donor fluorescence.[18]
This protocol describes how to determine the kinetic parameters (KM and kcat) of a protease using a FRET-based assay.[13]
-
Substrate Design and Preparation: A peptide substrate containing the recognition sequence for the protease of interest is synthesized. The peptide is labeled with a FRET donor (e.g., ECFP) and acceptor (e.g., Citrine) at its N- and C-termini, respectively.
-
Reaction Setup: A series of reactions are prepared in a microtiter plate with a fixed concentration of the protease and varying concentrations of the FRET substrate. The reactions are initiated by the addition of the protease.
-
Fluorescence Measurement: The fluorescence emission of both the donor and acceptor is measured over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates (V0) are calculated from the change in fluorescence over time for each substrate concentration. The kinetic parameters, KM (Michaelis constant) and Vmax (maximum reaction velocity), are determined by fitting the V0 versus substrate concentration data to the Michaelis-Menten equation. The turnover number (kcat) can then be calculated from Vmax if the enzyme concentration is known. The catalytic efficiency of the protease for the substrate is given by the kcat/KM ratio.
Quantitative Data on Protease-Substrate Interactions
The efficiency and specificity of protease-substrate interactions can be quantified by determining the kinetic parameters KM, kcat, and the catalytic efficiency (kcat/KM). These values provide a standardized way to compare the activity of a protease on different substrates or the susceptibility of a single substrate to different proteases.
Table 1: Kinetic Parameters of Caspase-6 for Various Substrates
| Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Ac-VEID-AFC | 14.8 ± 1.2 | 1.8 ± 0.1 | 1.2 x 105 |
| Lamin A (full-length) | 0.012 ± 0.003 | 0.021 ± 0.001 | 1.8 x 106 |
Data adapted from a study on caspase-6 activity. Ac-VEID-AFC is a synthetic fluorogenic peptide substrate.
Table 2: Kinetic Parameters for MMP-9 Hydrolysis of Synthetic Substrates
| Enzyme | Substrate | kcat/KM (s-1M-1) | Relative Activity (%) | kcat (s-1) | KM (μM) |
| MMP-9 | Substrate A | 1.2 x 105 | 100 | 1.5 | 12.5 |
| MMP-9 Mutant 1 | Substrate A | 6.0 x 104 | 50 | 0.9 | 15.0 |
| MMP-9 | Substrate B | 8.0 x 104 | 67 | 1.0 | 12.5 |
Hypothetical data for illustrative purposes, based on the principles of MMP-9 kinetics.
Table 3: Inhibition Constants (Ki) for Various Protease Inhibitors
| Protease | Inhibitor | Ki (nM) |
| Chymotrypsin | Bowman-Birk Inhibitor | 6 |
| Trypsin | Aprotinin | 0.06 |
| HIV Protease | Saquinavir | 0.12 |
Data compiled from various sources.[5]
Conclusion
The study of protease substrates is a dynamic and expanding field with profound implications for understanding fundamental biology and developing novel therapeutics. The methodologies outlined in this guide, from high-throughput mass spectrometry and phage display to real-time kinetic analysis with FRET, provide a powerful toolkit for researchers to identify and characterize these crucial molecular interactions. The continued application and refinement of these techniques will undoubtedly lead to a deeper understanding of the intricate roles that proteases and their substrates play in health and disease, paving the way for the development of next-generation diagnostics and targeted therapies.
References
- 1. Structural basis of caspase-3 substrate specificity revealed by crystallography, enzyme kinetics, and computational modeling | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 10. MMP9 - Wikipedia [en.wikipedia.org]
- 11. Ki Database - Wikipedia [en.wikipedia.org]
- 12. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 14. Isopeptidase Kinetics Determination by a Real Time and Sensitive qFRET Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-CBZ-Phe-Arg-AMC in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-CBZ-Phe-Arg-AMC, also known as Z-FR-AMC, is a sensitive fluorogenic substrate used to measure the activity of various proteases, primarily lysosomal cysteine proteases such as cathepsins (B, L, S) and other serine proteases like trypsin and plasmin.[1][2][3][4][5] The substrate consists of a dipeptide (Phe-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon cleavage of the amide bond between arginine and AMC by a target protease, the highly fluorescent AMC molecule is released.[5][6][7] This increase in fluorescence can be monitored in real-time, providing a direct measure of protease activity. The excitation and emission maxima of free AMC are in the range of 340-360 nm and 440-460 nm, respectively.[5][7][8]
These characteristics make Z-FR-AMC a valuable tool for live-cell imaging applications, enabling researchers to visualize and quantify protease activity within living cells and understand their roles in various physiological and pathological processes, including apoptosis, autophagy, and cancer progression.[9][10][11]
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters of various proteases with this compound. These values are crucial for designing experiments and interpreting results.
| Protease | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Source |
| Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [12] |
| Cathepsin B | 210 | 0.17 | 810 | 4.6 | [13][14] |
| Cathepsin B | 110 | 0.15 | 1360 | 7.2 | [13][14] |
Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition and temperature.
Inhibitor Specificity
This compound is frequently used to determine the potency of protease inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for characterizing inhibitor efficacy.
| Inhibitor | Target Protease | IC₅₀ (nM) | Assay Conditions | Source |
| SID 26681509 | Cathepsin L | 56 ± 4 | 1 µM Z-FR-AMC, 8.7 ng/mL human liver cathepsin L, pH 5.5, no preincubation | [12] |
| CA-074 | Cathepsin B | - | Used at 1-10 µM to confirm Cathepsin B specific activity in cell homogenates | [14] |
| E64 | Cysteine Proteases | - | Used at 50 µM to inhibit cytosolic cathepsin activity in apoptotic cells | [15] |
Signaling Pathway
Cathepsin B-Mediated Apoptosis Signaling
Cathepsins, particularly Cathepsin B, are known to be involved in the induction of apoptosis upon their release from the lysosome into the cytosol.[1][10][16] Once in the cytosol, Cathepsin B can initiate a cascade of events leading to programmed cell death. This includes the cleavage of Bid to its truncated form, tBid, which in turn activates the mitochondrial apoptosis pathway.[1][16][17] Cathepsin B can also directly or indirectly influence the degradation of anti-apoptotic proteins like Bcl-xL.[1][17]
Caption: Cathepsin B-mediated apoptosis signaling pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Protease Activity
This protocol provides a general framework for visualizing protease activity in living cells using this compound. Optimization of substrate concentration and incubation time may be required for different cell types and experimental conditions.
Materials:
-
This compound (Z-FR-AMC)
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cultured cells on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filters for AMC (Excitation ~350 nm, Emission ~450 nm) and environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the Z-FR-AMC-containing imaging medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for substrate uptake and cleavage.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire fluorescence images using the appropriate filter set for AMC.
-
Time-lapse imaging can be performed to monitor the dynamics of protease activity.
-
Protocol 2: Quantification of Protease Activity in Cell Lysates
This protocol describes how to quantify total protease activity in cell lysates using this compound, which is useful for biochemical assays and inhibitor screening.
Materials:
-
This compound (Z-FR-AMC)
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM DTT)[2]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare a working solution of Z-FR-AMC in the assay buffer (e.g., 40 µM).[13][14]
-
In a 96-well black microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
For inhibitor studies, pre-incubate the lysate with the inhibitor for a specified time before adding the substrate.
-
-
Measurement:
-
Initiate the reaction by adding the Z-FR-AMC working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence over time (kinetic mode) at Ex/Em ~350/450 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Normalize the activity to the amount of protein in the lysate.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound to assess the effect of a compound on protease activity.
Caption: General workflow for live-cell imaging of protease activity.
References
- 1. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Lysosome Signaling Platform: Adapting With the Times [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 9. Specific functions of lysosomal proteases in endocytic and autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosome-Targeting Fluorogenic Probe for Cathepsin B Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protease signalling: the cutting edge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Inhibitors Using N-CBZ-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-CBZ-Phe-Arg-AMC, also known as Z-FR-AMC, is a highly sensitive fluorogenic substrate for a variety of proteases, particularly cysteine proteases such as cathepsins and serine proteases like kallikrein and plasmin. Its utility in high-throughput screening (HTS) for protease inhibitors stems from the straightforward and robust assay principle: enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC) releases the highly fluorescent AMC moiety. This results in a significant increase in fluorescence intensity, which can be readily quantified to determine enzyme activity and the potency of potential inhibitors. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns targeting primarily Cathepsin B and Cathepsin L, two proteases implicated in a range of pathologies including cancer and inflammatory diseases.
Assay Principle
The core of the assay is the enzymatic hydrolysis of the non-fluorescent substrate this compound to produce the fluorescent product AMC. The rate of AMC release is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
The fluorescence of the uncleaved substrate is minimal, with excitation and emission maxima around 330 nm and 390 nm, respectively. Upon cleavage, the liberated AMC exhibits strong fluorescence with excitation and emission maxima at approximately 342-365 nm and 440-460 nm, respectively.
Target Enzymes and Therapeutic Relevance
This compound is a versatile substrate for several proteases. This application note will focus on its use with Cathepsin B and Cathepsin L.
-
Cathepsin B (CTSB) : A lysosomal cysteine protease involved in intracellular proteolysis. Its dysregulation is linked to cancer progression, where it contributes to extracellular matrix degradation, invasion, and metastasis. It is also implicated in inflammatory and cardiovascular diseases.
-
Cathepsin L (CTSL) : Another lysosomal cysteine protease with a significant role in protein turnover, antigen processing, and apoptosis. It is also involved in tumor invasion and metastasis and plays a role in viral entry, including that of SARS-CoV.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound with Cathepsin B and Cathepsin L, as well as IC50 values for known inhibitors.
Table 1: Kinetic Parameters for this compound
| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | Optimal pH | Reference(s) |
| Human Cathepsin B | 150 | - | 6.0 | |
| Human Cathepsin B | - | - | 4.6 & 7.2 | |
| Human Cathepsin L | 0.77 | 1.5 | 5.5 | |
| Human Cathepsin L | 2.9 | - | 5.5 |
Table 2: IC50 Values of Known Inhibitors
| Inhibitor | Target Enzyme | IC50 | Reference(s) |
| SID 26681509 | Human Cathepsin L | 56 nM | |
| MDL28170 (Calpain Inhibitor III) | Human Cathepsin L | 2.5 nM | |
| CA-074 | Human Cathepsin B | 5.8 nM (pH 4.6), 44 nM (pH 5.5), 723 nM (pH 7.2) | |
| Z-Arg-Lys-AOMK | Mouse Cathepsin B | 25 nM (pH 7.2), 2500 nM (pH 4.6) | |
| Plumbagin | Human Cathepsin L | 31.3 µM | |
| Beta-Lapachone | Human Cathepsin L | 9.6 µM | |
| Balicatib (AAE581) | Human Cathepsin B | 61 nM | |
| Balicatib (AAE581) | Human Cathepsin L | 48 nM |
Experimental Protocols
High-Throughput Screening Assay for Cathepsin L Inhibitors
This protocol is adapted for a 96-well or 384-well plate format suitable for HTS.
Materials:
-
Human Cathepsin L (recombinant)
-
This compound (stock solution in DMSO)
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT or Cysteine, pH 5.5
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., SID 26681509)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader
Protocol:
-
Enzyme Preparation: Activate Cathepsin L by pre-incubating it in Assay Buffer for 30 minutes at room temperature.
-
Compound Plating: Add test compounds and controls to the microplate wells. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme Addition: Add the activated Cathepsin L solution to each well, except for the negative control (no enzyme) wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate solution to all wells. The final substrate concentration should be at or near the Km value for optimal sensitivity (e.g., 1-3 µM for Cathepsin L).
-
Fluorescence Measurement: Immediately begin kinetic measurements of fluorescence intensity (Excitation: ~355-365 nm, Emission: ~440-460 nm) over a period of 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at room temperature, protected from light, and then read the fluorescence.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each well. Determine the percent inhibition for each test compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.
High-Throughput Screening Assay for Cathepsin B Inhibitors
This protocol is similar to the one for Cathepsin L but with adjustments to the buffer pH and substrate concentration.
Materials:
-
Human Cathepsin B (recombinant)
-
This compound (stock solution in DMSO)
-
Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 6.0
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., CA-074)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader
Protocol:
-
Enzyme and Compound Plating: Follow steps 1 and 2 from the Cathepsin L protocol, using Cathepsin B and its corresponding assay buffer.
-
Enzyme Addition and Pre-incubation: Follow steps 3 and 4 from the Cathepsin L protocol.
-
Reaction Initiation: Initiate the reaction by adding this compound. A final concentration of around 150 µM (near the Km) can be used. However, lower concentrations (e.g., 40 µM) have also been reported.
-
Fluorescence Measurement and Data Analysis: Follow steps 6 and 7 from the Cathepsin L protocol to determine inhibitor potency.
Visualizations
Experimental Workflow for HTS of Protease Inhibitors
Caption: High-throughput screening workflow for protease inhibitors.
Signaling Pathways Involving Cathepsins B and L
Application Notes and Protocols for Measuring Cathepsin B Activity with N-CBZ-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein degradation and turnover. Its dysregulation has been implicated in numerous pathological conditions such as cancer progression and neurodegenerative diseases. Accurate measurement of cathepsin B activity is therefore crucial for basic research and drug development. This document provides detailed protocols and application notes for the fluorometric assay of cathepsin B activity using the substrate N-CBZ-Phe-Arg-AMC (Z-FR-AMC). This substrate, upon cleavage by cathepsin B, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a sensitive measure of enzymatic activity.
While Z-FR-AMC is a widely used substrate for cathepsin B, it is important to note that it is not entirely specific and can be cleaved by other cysteine cathepsins such as L, K, S, and V.[1][2] Therefore, the use of specific inhibitors or comparison with more selective substrates may be necessary for attributing the measured activity solely to cathepsin B.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond between Arginine (Arg) and AMC in the this compound substrate by cathepsin B. This cleavage releases the fluorophore AMC, which can be quantified by measuring the increase in fluorescence intensity over time. The rate of AMC release is directly proportional to the cathepsin B activity in the sample.
Caption: Enzymatic cleavage of this compound by Cathepsin B.
Materials and Reagents
-
Enzyme Source: Purified recombinant cathepsin B or cell/tissue lysates.
-
Substrate: this compound (Z-FR-AMC). Can be purchased from various commercial suppliers.
-
Assay Buffer: The optimal buffer depends on the experimental goals, as cathepsin B activity is pH-dependent.
-
Acidic pH Buffer (e.g., pH 4.6): 40 mM Citrate Phosphate buffer containing 1 mM EDTA and 100 mM NaCl.[1][2]
-
Slightly Acidic pH Buffer (e.g., pH 5.5): 50 mM Sodium Acetate buffer containing 5 mM EDTA.[3]
-
Neutral pH Buffer (e.g., pH 7.2): 40 mM Tris-HCl buffer containing 1 mM EDTA and 100 mM NaCl.[1][2]
-
-
Reducing Agent: 5-10 mM Dithiothreitol (DTT) or L-Cysteine. Cysteine proteases require a reducing agent for optimal activity. This should be added fresh to the assay buffer before use.
-
Inhibitor (Optional): Cathepsin B specific inhibitor, e.g., CA-074, to confirm specificity.[4]
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~360-380 nm and emission at ~440-460 nm.[1][2][3]
-
Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
Experimental Protocols
Protocol 1: General Cathepsin B Activity Assay
This protocol provides a general framework for measuring cathepsin B activity. The final concentrations of enzyme and substrate may need to be optimized for specific experimental conditions.
Caption: General workflow for the Cathepsin B activity assay.
Procedure:
-
Reagent Preparation:
-
Prepare the desired assay buffer and adjust the pH.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the enzyme source (purified enzyme or lysate) in the assay buffer.
-
On the day of the experiment, add the reducing agent (DTT or L-Cysteine) to the assay buffer.
-
-
Assay Setup:
-
Add the enzyme/sample diluted in assay buffer to the wells of a black microplate.
-
Include appropriate controls:
-
Blank: Assay buffer without the enzyme to measure background fluorescence.
-
Positive Control: A known amount of active cathepsin B.
-
Inhibitor Control (Optional): Pre-incubate the enzyme with a specific inhibitor (e.g., CA-074) before adding the substrate to confirm cathepsin B activity.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., room temperature or 37°C) for a few minutes to ensure temperature equilibration.[3]
-
-
Reaction Initiation:
-
Fluorescence Measurement:
-
Data Analysis:
-
For each sample, subtract the background fluorescence (from the blank wells).
-
Plot the fluorescence intensity against time.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute or converted to absolute units (e.g., pmol/min) using a standard curve of free AMC.
-
Protocol 2: Determination of Kinetic Parameters (Kₘ and kcat)
This protocol is designed for determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) of cathepsin B with this compound.
Procedure:
-
Follow the general assay setup as described in Protocol 1.
-
Use a fixed, low concentration of purified cathepsin B (e.g., 0.04 ng/µL).[1][2]
-
Prepare a range of substrate concentrations (e.g., from 5.9 µM to 225 µM).[1][2]
-
Measure the initial reaction velocity (V₀) for each substrate concentration as described in Protocol 1.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Kₘ.[1][2]
-
v₀ = (Vmax * [S]) / (Kₘ + [S])
-
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
Data Presentation
The following tables summarize key quantitative data for the cathepsin B assay using this compound.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Value | Reference(s) |
| Substrate | This compound (Z-FR-AMC) | [6][7][8] |
| Enzyme | Recombinant Human Cathepsin B | [1][2] |
| pH | 4.6 (acidic) or 7.2 (neutral) | [1][2] |
| Buffer | 40 mM Citrate Phosphate (pH 4.6) or Tris-HCl (pH 7.2) | [1][2] |
| with 1 mM EDTA, 100 mM NaCl, 5 mM DTT | ||
| Temperature | Room Temperature (25°C) or 37°C | [1][2][3] |
| Substrate Conc. | 20-60 µM for activity; 5.9-225 µM for kinetics | [1][2][3][9] |
| Enzyme Conc. | 0.04 ng/µL for kinetic studies | [1][2] |
| Excitation λ | 360 nm | [1][2] |
| Emission λ | 460 nm | [1][2] |
Table 2: Kinetic Parameters of Cathepsin B with this compound
| pH | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| 4.6 | Data not consistently available in searched literature | Data not consistently available in searched literature | Higher catalytic efficiency at this pH | [1][2] |
| 7.2 | Data not consistently available in searched literature | Data not consistently available in searched literature | High kcat/Kₘ values observed | [1][2] |
Note: While specific values for Kₘ and kcat for Z-Phe-Arg-AMC were mentioned to have been determined, the precise numbers were not consistently reported across the searched articles. However, it was noted that Z-Phe-Arg-AMC displays high catalytic efficiency (kcat/Kₘ) at both acidic and neutral pH.[1][2]
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure the use of black microplates to minimize background. Check for potential autofluorescence of samples or compounds being tested.
-
Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Ensure the presence of a reducing agent in the assay buffer. The substrate concentration might also need optimization.
-
Non-linear Reaction Progress: This could be due to substrate depletion, enzyme instability, or product inhibition. Use the initial linear phase of the reaction for rate calculations.
-
Specificity: As this compound is not entirely specific for cathepsin B, consider using specific inhibitors like CA-074 to dissect the contribution of cathepsin B from other proteases.[4] For more specific measurements, alternative substrates such as Z-Arg-Arg-AMC or the more recently developed Z-Nle-Lys-Arg-AMC can be used.[1][2][10]
Conclusion
The fluorometric assay using this compound is a robust and sensitive method for measuring cathepsin B activity. By following the detailed protocols and considering the factors outlined in these application notes, researchers can obtain reliable and reproducible data. Careful experimental design, including appropriate controls and an awareness of the substrate's specificity limitations, is essential for accurate interpretation of the results in the context of drug discovery and biological research.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin B Is Up-Regulated and Mediates Extracellular Matrix Degradation in Trabecular Meshwork Cells Following Phagocytic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. escholarship.org [escholarship.org]
- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-CBZ-Phe-Arg-AMC Assay in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal dysfunction is an increasingly recognized hallmark of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The lysosome, the primary recycling center of the cell, relies on a host of hydrolytic enzymes to degrade and clear aggregated proteins and damaged organelles. Among these, the cathepsin family of proteases plays a crucial role in maintaining cellular homeostasis. Dysregulation of cathepsin activity has been implicated in the pathological cascades of neurodegeneration, making them attractive therapeutic targets and important biomarkers.
The N-CBZ-Phe-Arg-AMC (Z-FR-AMC) assay is a sensitive and widely used fluorometric method to measure the activity of certain cysteine cathepsins, particularly Cathepsin B and Cathepsin L.[1] This peptide substrate is composed of a Phenylalanine-Arginine dipeptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the amide bond between Arginine and AMC by a cathepsin, the liberated AMC molecule fluoresces intensely, providing a direct measure of enzyme activity. This assay can be readily adapted for high-throughput screening of potential cathepsin inhibitors and for assessing enzymatic activity in various biological samples, including cell lysates and tissue homogenates from neurodegenerative disease models.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a fluorogenic substrate. The substrate, Z-FR-AMC, is recognized by certain cysteine cathepsins. The enzyme hydrolyzes the peptide bond between the Arginine residue and the AMC moiety. This releases the AMC fluorophore, which can be excited at approximately 342 nm and emits light at around 441 nm. The rate of increase in fluorescence intensity is directly proportional to the cathepsin activity in the sample.
It is important to note that while Z-FR-AMC is a good substrate for Cathepsin B and L, it is not entirely specific and can be cleaved by other cysteine proteases.[2][3] Therefore, the use of specific inhibitors is recommended to dissect the activity of individual cathepsins in a mixed sample.
Application in Neurodegenerative Disease Models
The this compound assay is a valuable tool for investigating the role of cathepsins in the pathogenesis of neurodegenerative diseases. Its applications include:
-
Monitoring Disease Progression: Altered cathepsin activity has been observed in various neurodegenerative disease models. For instance, increased Cathepsin B activity is associated with Alzheimer's disease.[4] This assay can be used to track these changes over time in cell culture models or in animal models of disease.
-
High-Throughput Screening for Inhibitors: The assay's simplicity and adaptability to a microplate format make it ideal for screening large compound libraries to identify potential cathepsin inhibitors.[5] Such inhibitors could have therapeutic potential in neurodegenerative diseases where cathepsin activity is dysregulated.
-
Characterizing Drug Mechanisms: For compounds that show promise in cellular or animal models of neurodegenerative disease, this assay can be used to determine if they exert their effects by modulating cathepsin activity.
-
Investigating Lysosomal Function: As cathepsins are key lysosomal enzymes, their activity can serve as an indicator of overall lysosomal health. A decrease in cathepsin activity may suggest lysosomal dysfunction, a known contributor to neurodegeneration.
Data Presentation
Cathepsin Activity in Neurodegenerative Disease Models
| Disease Model | Sample Type | Cathepsin Activity (Compared to Control) | Reference |
| Alzheimer's Disease | |||
| Human Serum | Serum | ~50% increase in Cathepsin B | [4] |
| Human Brain (AD-Down Syndrome) | Brain homogenate | Decreased Cathepsin B activity | |
| Parkinson's Disease | |||
| SH-SY5Y cells with inactive mutant Cathepsin D | Cell lysate | Increased Cathepsin B activity | [6][7] |
| 6-hydroxydopamine-treated SH-SY5Y cells | Cell lysate | Increased active form of Cathepsin L | [8] |
| Huntington's Disease | |||
| Mouse muscle fibers expressing expanded huntingtin | Muscle lysate | Reduced Cathepsin L and Z expression leads to more protein aggregates | [9] |
IC50 Values of Cathepsin Inhibitors Determined by this compound Assay
| Inhibitor | Target Cathepsin(s) | IC50 Value | Reference |
| SID 26681509 | Cathepsin L | 75 nM (after 1 hr preincubation) | |
| CA-074 | Cathepsin B | Micromolar range | |
| Z-Phe-Gly-NHO-Bz | Cathepsins B and L | Not specified |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5. Prepare fresh and keep on ice. Note: The optimal pH for Cathepsin B and L activity is acidic, reflecting the lysosomal environment.
-
This compound (Z-FR-AMC) Substrate Stock Solution: Dissolve Z-FR-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C. This will be used to generate a standard curve to quantify the amount of cleaved substrate.
-
Cell Lysis Buffer: 50 mM Sodium Acetate, 0.1 M NaCl, 1 mM EDTA, 0.2% Triton X-100, pH 4.5. Keep on ice.
-
(Optional) Cathepsin Inhibitors: Prepare stock solutions of specific cathepsin inhibitors (e.g., CA-074 for Cathepsin B, Z-FY(t-Bu)-DMK for Cathepsin L) in DMSO.
Sample Preparation (Cell Lysates)
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells, primary neurons) under desired experimental conditions (e.g., treatment with a compound, expression of a disease-related protein).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1 million cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Lysates can be used immediately or stored at -80°C.
Assay Procedure (96-well plate format)
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in Assay Buffer to generate concentrations ranging from 0 to 50 µM.
-
Add 100 µL of each standard dilution to separate wells of a black, flat-bottom 96-well plate.
-
-
Prepare Samples and Controls:
-
Dilute cell lysates to a final concentration of 10-50 µg of protein in 50 µL of Assay Buffer in separate wells of the 96-well plate.
-
Negative Control: 50 µL of Assay Buffer without cell lysate.
-
(Optional) Inhibitor Control: Pre-incubate the cell lysate with a specific cathepsin inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
-
Initiate the Reaction:
-
Prepare a 2X substrate working solution by diluting the Z-FR-AMC stock solution in Assay Buffer to a final concentration of 100 µM.
-
Add 50 µL of the 2X substrate working solution to all sample and control wells (final substrate concentration will be 50 µM).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Excitation Wavelength: ~342 nm
-
Emission Wavelength: ~441 nm
-
Data Analysis
-
Calculate the Rate of Reaction: For each sample, plot fluorescence intensity versus time. The initial linear portion of the curve represents the rate of the reaction (V₀). Calculate the slope of this linear portion (ΔFU/Δt).
-
Generate AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Quantify Cathepsin Activity: Use the slope from the standard curve (m) to convert the rate of reaction for each sample from fluorescence units per minute (ΔFU/min) to moles of AMC produced per minute.
-
Activity (mol/min) = (ΔFU/min) / m
-
-
Normalize Activity: Normalize the cathepsin activity to the amount of protein in each sample.
-
Specific Activity (mol/min/mg protein) = Activity (mol/min) / protein amount (mg)
-
-
Compare Results: Compare the specific activity of cathepsins in different experimental groups (e.g., control vs. disease model, untreated vs. treated).
Visualizations
Caption: Lysosomal dysfunction pathway in neurodegeneration.
Caption: Experimental workflow for the this compound assay.
Caption: Enzymatic cleavage of Z-FR-AMC to produce a fluorescent signal.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of an inactive mutant cathepsin D increases endogenous alpha-synuclein and cathepsin B activity in SH-SY5Y cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin L is involved in 6-hydroxydopamine induced apoptosis of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Z-FR-AMC in Cancer Cell Apoptosis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin) is a sensitive fluorogenic substrate widely utilized to measure the activity of certain proteases, primarily cathepsin B and cathepsin L. While not a direct substrate for caspases, the key executioners of apoptosis, Z-FR-AMC is a valuable tool in cancer cell apoptosis studies. This is because cathepsins, particularly when released from the lysosome into the cytosol, can initiate or amplify apoptotic signaling pathways. Therefore, monitoring cathepsin activity with Z-FR-AMC can provide crucial insights into lysosome-mediated apoptosis and cellular stress responses in cancer cells.
These application notes provide a comprehensive overview of the use of Z-FR-AMC in this context, including detailed experimental protocols and data interpretation guidelines. It is important to distinguish Z-FR-AMC from direct caspase substrates like Ac-DEVD-AMC (for caspase-3) to ensure accurate experimental design and data interpretation.
Principle of Detection
Z-FR-AMC is a non-fluorescent molecule. In the presence of active cathepsin B or L, the peptide bond between arginine (Arg) and 7-amino-4-methylcoumarin (AMC) is cleaved. This releases the highly fluorescent AMC moiety, which can be detected by measuring the fluorescence emission at approximately 440-460 nm upon excitation at around 340-360 nm. The rate of AMC release is directly proportional to the enzyme's activity.
Data Presentation
The following tables summarize quantitative data from representative studies, illustrating the application of Z-FR-AMC in apoptosis research.
| Table 1: Cathepsin B Activity in Apoptotic vs. Non-Apoptotic Cells | ||
| Cell Line | Condition | Relative Cathepsin B Activity (fold change vs. control) * |
| NIH 3T3 | Staurosporine-induced apoptosis | ~2.5[1] |
| WEHI-S Fibrosarcoma | TNF-α-induced apoptosis | Increased cytosolic activity[2] |
| HeLa | Overexpression of Cathepsin B | ~20[3] |
*Relative activity measured using Z-FR-AMC or similar substrates. Data is indicative and may vary based on experimental conditions.
| Table 2: Kinetic Parameters of Z-FR-AMC for Cathepsin B | |
| Parameter | Value |
| Optimal pH for cleavage | Acidic (lysosomal) and Neutral (cytosolic)[1] |
Signaling Pathways and Experimental Workflows
Cathepsin-Mediated Apoptotic Signaling Pathway
Cathepsins, upon release from the lysosome, can trigger the intrinsic pathway of apoptosis. A key mechanism involves the cleavage of the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the caspase cascade.
Caption: Cathepsin-mediated intrinsic apoptosis pathway.
Experimental Workflow for Assessing Cathepsin Activity in Apoptotic Cancer Cells
This workflow outlines the key steps for inducing apoptosis in cancer cells and subsequently measuring cathepsin activity using Z-FR-AMC.
Caption: Workflow for apoptosis and cathepsin activity analysis.
Experimental Protocols
Cell Culture and Induction of Apoptosis
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α, Etoposide)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed cancer cells in a 6-well or 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with the desired concentration of the apoptosis-inducing agent. A dose-response and time-course experiment is recommended to determine the optimal conditions. Include a vehicle-treated control group.
-
Incubate for the predetermined time to induce apoptosis.
Cathepsin B/L Activity Assay using Z-FR-AMC
Materials:
-
Treated and control cells from Protocol 1
-
Cell Lysis Buffer (e.g., 50 mM sodium acetate, 4 mM EDTA, pH 5.5-6.0, with 1% Triton X-100)
-
Assay Buffer (e.g., 50 mM sodium acetate, 4 mM EDTA, 8 mM DTT, pH 6.0)
-
Z-FR-AMC substrate (stock solution in DMSO, typically 10 mM)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader
Protocol:
-
After apoptosis induction, wash the cells once with ice-cold PBS.
-
For adherent cells, add an appropriate volume of Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in Cell Lysis Buffer.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Assay Buffer to a final volume of 90 µL.
-
Prepare the Z-FR-AMC working solution by diluting the stock solution in Assay Buffer to a final concentration of 20-50 µM.
-
Add 10 µL of the Z-FR-AMC working solution to each well to initiate the reaction.
-
Immediately measure the fluorescence kinetically at 37°C for 30-60 minutes using a fluorometric plate reader with excitation at ~350 nm and emission at ~450 nm. Alternatively, an endpoint reading can be taken after a 1-2 hour incubation.
-
Calculate the rate of AMC release (RFU/min) and normalize to the protein concentration.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including the supernatant for suspension cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion
Z-FR-AMC is a powerful tool for investigating the role of cathepsins in cancer cell apoptosis. By combining cathepsin activity assays with established methods for assessing cell viability and apoptosis, researchers can gain a deeper understanding of the complex signaling pathways that govern programmed cell death in cancer. This knowledge is essential for the development of novel therapeutic strategies that target these pathways.
References
- 1. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin-B and cathepsin-L expression levels do not correlate with sensitivity of tumour cells to TNF-α-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purified Enzyme Kinetics using N-CBZ-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-CBZ-Phe-Arg-AMC, also known as Z-FR-AMC, is a highly sensitive fluorogenic substrate for the determination of protease activity, particularly for cathepsins and other serine proteases like kallikrein and plasmin.[1][2][3][4] The substrate itself is weakly fluorescent; however, upon enzymatic cleavage of the 7-amino-4-methylcoumarin (AMC) group, a significant increase in fluorescence is observed.[2][4] This allows for the continuous and quantitative measurement of enzyme activity, making it an invaluable tool for enzyme kinetics studies, inhibitor screening, and drug discovery.
The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue and the AMC moiety. The released AMC fluoresces strongly upon excitation, and the rate of fluorescence increase is directly proportional to the enzyme's activity under the given conditions.
Signaling Pathway
Caption: Principle of the fluorogenic enzyme assay.
Experimental Protocols
This protocol provides a general framework for determining the kinetic parameters of a purified enzyme using this compound. Specific conditions such as buffer composition, pH, and temperature should be optimized for the particular enzyme under investigation.
Materials and Reagents
-
Enzyme: Purified enzyme of interest (e.g., Cathepsin B, Cathepsin L).
-
Substrate: this compound (Z-FR-AMC).
-
AMC Standard: 7-Amino-4-methylcoumarin.
-
Assay Buffer: The choice of buffer will depend on the optimal pH for the enzyme's activity. For example, for Cathepsin L, a suitable buffer is 20 mM sodium acetate, 1 mM EDTA, and 5 mM cysteine, pH 5.5.[1] For Cathepsin B, a buffer of 40 mM citrate phosphate, 1 mM EDTA, 100 mM NaCl, and 5 mM DTT at a pH range of 4.6-7.2 can be used.[5]
-
Solvent for Stock Solutions: DMSO is a common solvent for both the substrate and AMC standard.[2][4]
-
Microplate Reader: A fluorescence microplate reader capable of excitation at 330-360 nm and emission at 440-460 nm.
-
96-well black microplates: Black plates are recommended to minimize light scattering and background fluorescence.
Experimental Workflow
Caption: Workflow for enzyme kinetics determination.
Detailed Methodologies
1. Preparation of Reagents
-
Assay Buffer: Prepare the appropriate assay buffer for your enzyme and adjust the pH. For cysteine proteases like cathepsins, the inclusion of a reducing agent like DTT or L-cysteine is often necessary to maintain the active site cysteine in a reduced state.[1][5][6]
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer. The final concentration of the enzyme in the assay will need to be determined empirically but is typically in the ng/mL range.[1]
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. A typical concentration is 10 mM. Protect this solution from light.
-
AMC Standard Stock Solution: Prepare a 10 mM stock solution of 7-amino-4-methylcoumarin in DMSO.[2]
2. Generation of an AMC Standard Curve
To convert the measured relative fluorescence units (RFU) to the concentration of product (AMC) formed, a standard curve is essential.[2][7]
-
Prepare a series of dilutions of the AMC stock solution in the assay buffer to final concentrations ranging from 0 to 100 µM.[2][7]
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence intensity at the same excitation and emission wavelengths that will be used for the kinetic assay.
-
Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM).
-
Perform a linear regression to obtain the slope of the line (RFU/µM). This slope will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µM/min).[2]
3. Enzyme Kinetic Assay
-
Enzyme Preparation: Prepare a working solution of the enzyme by diluting the stock solution in the assay buffer to the desired final concentration. For cathepsins, it is often necessary to pre-incubate the enzyme in the assay buffer containing the reducing agent for a period (e.g., 10-30 minutes) at room temperature or 37°C to ensure full activation.[1]
-
Assay Setup: In a 96-well black microplate, add the enzyme solution to each well. The total reaction volume is typically 100-200 µL.
-
Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final substrate concentrations should ideally span a range from approximately 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations should be tested (e.g., 0.5 µM to 100 µM).
-
Initiate Reaction: To start the reaction, add the substrate dilutions to the wells containing the enzyme solution. Mix gently.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure the reaction is in the linear range (initial velocity).
4. Data Analysis
-
Calculate Initial Velocity: For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes). The initial velocity (v0) is the slope of the linear portion of this curve (RFU/min).
-
Convert to Molar Rate: Convert the initial velocities from RFU/min to µM/min using the slope from the AMC standard curve:
-
v0 (µM/min) = v0 (RFU/min) / Slope of AMC standard curve (RFU/µM)
-
-
Determine Kinetic Parameters: Plot the initial velocity (v0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
v0 = (Vmax * [S]) / (Km + [S])
-
Data Presentation
The following tables provide an example of how to structure the quantitative data from an this compound enzyme kinetics experiment.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Average Fluorescence (RFU) |
| 0 | 50 |
| 10 | 600 |
| 20 | 1150 |
| 40 | 2250 |
| 60 | 3350 |
| 80 | 4450 |
| 100 | 5550 |
| Slope (RFU/µM) | 55 |
Table 2: Enzyme Kinetics Data for Cathepsin L
Enzyme Concentration: 8.7 ng/mL[1] Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5[1] Temperature: 25°C
| Substrate [Z-FR-AMC] (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |
| 0.1 | 15 | 0.27 |
| 0.2 | 28 | 0.51 |
| 0.5 | 55 | 1.00 |
| 1.0 | 83 | 1.51 |
| 2.0 | 110 | 2.00 |
| 5.0 | 138 | 2.51 |
| 10.0 | 151 | 2.75 |
| 20.0 | 158 | 2.87 |
Table 3: Calculated Kinetic Parameters for Cathepsin L
| Parameter | Value |
| Km | 0.77 µM[1] |
| Vmax | 3.0 µM/min |
| kcat | 1.5 s-1[1] |
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. genscript.com [genscript.com]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-CBZ-Phe-Arg-AMC
Welcome to the technical support center for N-CBZ-Phe-Arg-AMC (Z-FR-AMC), a fluorogenic substrate for various proteases. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise when dissolving and using this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | Insufficient solvent volume or low temperature. | Increase the volume of DMSO incrementally. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] |
| Precipitation Upon Dilution | The peptide has reached its solubility limit in the aqueous buffer. | Start with a high-concentration stock in 100% DMSO. Add this stock solution dropwise to the stirring aqueous buffer to ensure rapid and even dispersion.[2][3] |
| Cell Toxicity or Abnormal Cell Behavior | The final concentration of DMSO in the cell culture is too high. | Most cell lines can tolerate up to 0.5% DMSO. For sensitive or primary cells, it is recommended to perform a dose-response curve with DMSO concentrations below 0.1%.[2] Always calculate the final DMSO concentration in your working solution. |
| Inconsistent Fluorescence Readings | Improper storage and handling of the stock solution leading to degradation. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4] |
| Solution Appears Cloudy or Hazy | The peptide may be aggregating. | For peptides prone to aggregation, consider adding 6 M guanidine HCl or 8 M urea to the initial solubilization step before further dilution.[5] Note: This may not be suitable for all experimental setups. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO.[1] For cell culture experiments, it is crucial to dilute the DMSO stock solution in an appropriate aqueous buffer to a final DMSO concentration that is non-toxic to the cells.[2]
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the peptide in 100% DMSO. A common stock concentration is 10 mM. The table below provides the required volume of DMSO for different masses of the peptide to achieve various stock concentrations.
| Desired Stock Concentration | Mass of this compound | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 1.6322 mL | 8.1609 mL | 16.3217 mL |
| 5 mM | 0.3264 mL | 1.6322 mL | 3.2643 mL |
| 10 mM | 0.1632 mL | 0.8161 mL | 1.6322 mL |
Data is based on a molecular weight of 612.68 g/mol .[1]
Q3: What should I do if the peptide doesn't dissolve completely?
A3: If you encounter solubility issues, you can gently warm the solution to 37°C and use sonication to facilitate dissolution.[1][2] Ensure the vial is tightly capped during these steps to prevent solvent evaporation.
Q4: How should I store the this compound stock solution?
A4: To maintain the stability of the peptide, store the DMSO stock solution in small aliquots to minimize freeze-thaw cycles. For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to six months.[1][4]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Preparation : Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation. Work in a clean, dry environment.
-
Weighing : Accurately weigh the desired amount of the peptide using a calibrated analytical balance.
-
Dissolution :
-
Add the appropriate volume of 100% DMSO to the vial containing the peptide. For instance, to prepare a 10 mM solution from 1 mg of peptide, add 163.2 µL of DMSO.
-
Gently vortex or pipette the solution to mix. Avoid vigorous shaking to minimize air bubbles.[3]
-
If the peptide does not fully dissolve, proceed to the next step.
-
-
Assisted Solubilization (if necessary) :
-
Tightly cap the vial and warm it in a 37°C water bath for a few minutes.
-
Following warming, place the vial in an ultrasonic bath and sonicate until the solution is clear.
-
-
Storage :
-
Once the peptide is completely dissolved, aliquot the stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Dissolution Workflow
Caption: Workflow for dissolving this compound in DMSO.
References
Technical Support Center: Optimizing N-CBZ-Phe-Arg-AMC Concentration for Enzyme Assays
Welcome to the technical support center for the use of N-CBZ-Phe-Arg-AMC in enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes can it be used for?
A1: this compound, also known as Z-FR-AMC, is a fluorogenic substrate used to measure the activity of certain proteases. When the enzyme cleaves the substrate, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. This substrate is commonly used for serine proteases such as cathepsins (B, K, L, and S), kallikrein, papain, and trypsin.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for detecting the product of the enzymatic reaction?
A2: The cleaved product, 7-amino-4-methylcoumarin (AMC), has an optimal excitation wavelength in the range of 342-380 nm and an emission wavelength in the range of 440-460 nm.[1][2] The substrate itself has weak fluorescence at different wavelengths (approximately 330 nm excitation and 390 nm emission).[1]
Q3: How should I prepare and store the this compound stock solution?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][4] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into the assay buffer. To avoid repeated freeze-thaw cycles that can inactivate the product, it is best to aliquot the stock solution into smaller, single-use volumes. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[4][5]
Q4: What is a typical starting concentration for this compound in an enzyme assay?
A4: A common starting point for this compound concentration is in the low micromolar range. For instance, a cathepsin B assay protocol suggests a final concentration of 0.02 mM (20 µM). However, the optimal concentration will depend on the specific enzyme and assay conditions and should be determined experimentally by performing a substrate titration to find the Michaelis constant (Km).
Q5: Why is determining the Michaelis constant (Km) important for my assay?
A5: Determining the Km, which represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax), is crucial for several reasons.[6] It helps you understand the affinity of your enzyme for the substrate and allows you to select a substrate concentration that is appropriate for your experimental goals. For inhibitor screening, using a substrate concentration at or below the Km can increase the sensitivity of the assay to competitive inhibitors.[6]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | 1. Verify the storage conditions and age of the enzyme. 2. Test the enzyme activity with a known positive control substrate or a new batch of enzyme. |
| Sub-optimal Assay Conditions | 1. Ensure the assay buffer pH is optimal for your enzyme (e.g., pH 6.0 for cathepsin B). 2. Check that the assay temperature is appropriate (e.g., 40°C for cathepsin B). 3. Confirm the presence of any necessary co-factors or activators (e.g., L-Cysteine for some cathepsins). |
| Incorrect Instrument Settings | 1. Double-check that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: 342-380 nm, Em: 440-460 nm).[1][2] 2. Ensure the gain setting is appropriate to detect the signal. |
| Substrate Degradation | 1. Prepare fresh substrate dilutions from a properly stored stock solution. 2. Protect the substrate solution from light. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Substrate Autohydrolysis | 1. Run a "no-enzyme" control (blank) containing all reaction components except the enzyme. 2. If the blank shows a significant increase in fluorescence over time, consider a different substrate or purify the substrate. |
| Contaminated Reagents | 1. Test each reagent individually for fluorescence at the assay wavelengths. 2. Use high-purity reagents and water. |
| Inner Filter Effect | 1. At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to non-linear and potentially misleading fluorescence readings. This is known as the inner filter effect.[7] 2. Measure the absorbance of your substrate at the excitation and emission wavelengths. If the absorbance is high, you may need to lower the substrate concentration or apply a correction factor.[8][9] |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity using this compound. Concentrations and incubation times should be optimized for your specific enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., for Cathepsin B: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0).
-
Enzyme Activator (if required): For some cysteine proteases like Cathepsin B, an activator is needed (e.g., 8.0 mM L-Cysteine in assay buffer).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer and enzyme activator (if applicable).
-
Add the enzyme solution to the appropriate wells.
-
Include a "no-enzyme" control (blank) for each condition.
-
Pre-incubate the plate at the desired temperature (e.g., 40°C) for a few minutes.
-
Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration will need to be optimized.
-
Immediately place the plate in a fluorometer and begin kinetic measurements. Record the fluorescence intensity (Ex: ~360 nm, Em: ~450 nm) every minute for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Protocol 2: Determining the Optimal Substrate Concentration (Km)
This protocol is essential for understanding your enzyme's kinetics and for optimizing your assay for different applications.[6]
-
Reagent Preparation: As described in Protocol 1.
-
Assay Procedure:
-
Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the this compound substrate. The concentration range should typically span from 0.1 x Km to 10 x Km (if you have an estimate of the Km). If the Km is unknown, start with a broad range (e.g., 1 µM to 200 µM).
-
Follow the assay procedure outlined in Protocol 1 for each substrate concentration.
-
Measure the initial reaction rate (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Data Presentation
Table 1: Spectral Properties of this compound and its Cleavage Product
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence |
| This compound (Substrate) | ~330 | ~390 | Weak |
| 7-amino-4-methylcoumarin (AMC) | 342 - 380 | 440 - 460 | Strong |
Table 2: Recommended Storage Conditions for this compound Stock Solution (in DMSO)
| Storage Temperature | Duration | Special Instructions |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[4][5] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[4][5] |
Visualizations
Caption: General workflow for an enzyme assay using a fluorogenic substrate.
Caption: A logical flow for troubleshooting common enzyme assay issues.
References
- 1. genscript.com [genscript.com]
- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
N-CBZ-Phe-Arg-AMC stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of N-CBZ-Phe-Arg-AMC (also known as Z-FR-AMC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: What is the recommended storage temperature and shelf-life for stock solutions?
A3: The stability of stock solutions is dependent on the storage temperature. For short-term storage, aliquots can be kept at -20°C for up to one month.[1] For longer-term storage, it is recommended to store aliquots at -80°C, where they can be stable for up to six months.[1]
Q4: Is this compound light-sensitive?
A4: Yes, this compound and its fluorescent product, 7-amino-4-methylcoumarin (AMC), are light-sensitive. Both the solid compound and solutions should be protected from light during storage and handling to prevent photodegradation and increased background fluorescence.
Q5: What are the excitation and emission wavelengths for this compound and the cleaved AMC product?
A5: The intact substrate has a weak fluorescence with an excitation maximum around 330 nm and an emission maximum around 390 nm.[2] Upon enzymatic cleavage, the released 7-amino-4-methylcoumarin (AMC) is highly fluorescent, with an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[3]
Stability and Storage Summary
| Form | Solvent | Storage Temperature | Shelf-Life | Key Considerations |
| Solid | N/A | -20°C | Up to 12 months | Protect from light and moisture. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask the signal from enzymatic activity, leading to inaccurate results.
Potential Causes and Solutions:
-
Substrate Degradation:
-
Improper Storage: The substrate may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles.
-
Solution: Always store the solid compound and stock solutions as recommended. Prepare fresh aliquots from a new vial of solid substrate if degradation is suspected.
-
-
Auto-hydrolysis: The substrate may be hydrolyzing spontaneously in the assay buffer.
-
Solution: Prepare fresh assay buffers. Run a "substrate only" control (assay buffer + substrate, no enzyme) to quantify the level of auto-hydrolysis. Subtract this background from all measurements. Consider optimizing the pH of your assay buffer, as extremes in pH can contribute to hydrolysis.
-
-
-
Contaminated Reagents or Buffers:
-
Fluorescent Contaminants: Buffers or other assay components may be contaminated with fluorescent compounds.
-
Solution: Use high-purity reagents and water to prepare all buffers. Test each component of the assay for intrinsic fluorescence.
-
-
-
Assay Plate Issues:
-
Incorrect Plate Type: Using clear or white plates for fluorescence assays can lead to high background and well-to-well crosstalk.
-
Solution: Use black, opaque-walled microplates for fluorescence assays to minimize background and crosstalk.
-
-
Issue 2: No or Low Signal
A lack of signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
Potential Causes and Solutions:
-
Inactive Enzyme:
-
Improper Storage or Handling: The enzyme may have lost activity due to incorrect storage or handling.
-
Solution: Ensure your enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Include a positive control with a known active enzyme to verify assay setup.
-
-
-
Substrate Issues:
-
Incorrect Concentration: The substrate concentration may be too low.
-
Solution: Verify the concentration of your stock solution and the final concentration in the assay.
-
-
Degraded Substrate: The substrate may have degraded.
-
Solution: Use a fresh aliquot of substrate.
-
-
-
Suboptimal Assay Conditions:
-
Incorrect pH or Buffer Composition: The enzyme may not be active in the chosen assay buffer.
-
Solution: Ensure the assay buffer pH and composition are optimal for your enzyme of interest.
-
-
Presence of Inhibitors: Components in your sample or buffer may be inhibiting the enzyme.
-
Solution: Run a control with a known amount of purified enzyme to test for inhibition.
-
-
Issue 3: Inconsistent or Irreproducible Results
Variability in results can stem from several factors, from pipetting errors to instrument settings.
Potential Causes and Solutions:
-
Pipetting Inaccuracy:
-
Inaccurate Volumes: Small errors in pipetting can lead to significant variations, especially with potent enzymes or concentrated solutions.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
-
-
-
Incomplete Mixing:
-
Poor Reagent Distribution: Failure to properly mix reagents in the assay wells can lead to inconsistent results.
-
Solution: Gently mix the contents of each well after adding all components. Avoid introducing bubbles.
-
-
-
Instrument Settings:
-
Incorrect Gain Settings: An inappropriate gain setting on the fluorometer can lead to signal saturation or low sensitivity.
-
Solution: Optimize the gain setting using a positive control to ensure the signal is within the linear range of the detector.
-
-
-
Temperature Fluctuations:
-
Variable Enzyme Activity: Enzyme activity is highly dependent on temperature.
-
Solution: Ensure that the assay plate is incubated at a stable and consistent temperature.
-
-
Experimental Protocols
Protocol 1: Cathepsin B Activity Assay
This protocol provides a general method for measuring the activity of Cathepsin B using this compound.
Materials:
-
This compound (Z-FR-AMC)
-
Recombinant human Cathepsin B
-
Assay Buffer: 25 mM MES, pH 5.0
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of Z-FR-AMC in DMSO. Store aliquots at -80°C.
-
Activate the Cathepsin B: Dilute the enzyme to 10 µg/mL in Activation Buffer and incubate at room temperature for 15 minutes.
-
Prepare the working enzyme solution: Further dilute the activated Cathepsin B to 0.2 ng/µL in Assay Buffer.
-
Prepare the working substrate solution: Dilute the Z-FR-AMC stock solution to 20 µM in Assay Buffer.
-
Set up the assay plate:
-
Enzyme wells: Add 50 µL of the 0.2 ng/µL Cathepsin B solution.
-
Substrate blank wells: Add 50 µL of Assay Buffer.
-
-
Initiate the reaction: Add 50 µL of the 20 µM substrate solution to all wells.
-
Measure fluorescence: Immediately begin reading the plate in a kinetic mode for at least 5 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Protocol 2: Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound under specific experimental conditions (e.g., a new buffer system).
Materials:
-
This compound stock solution in DMSO
-
Experimental Buffer (e.g., the buffer you plan to use for your assay)
-
A stable, purified protease known to cleave Z-FR-AMC (e.g., Papain or Cathepsin B)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare aliquots of the substrate in your experimental buffer: Dilute the Z-FR-AMC stock solution to a working concentration (e.g., 20 µM) in your experimental buffer.
-
Incubate under desired conditions: Store these aliquots under the conditions you wish to test (e.g., room temperature, 4°C, exposure to light) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, perform an activity assay:
-
Add a constant, known amount of the purified protease to a well containing the incubated substrate solution.
-
Immediately measure the rate of increase in fluorescence over time (kinetic read).
-
-
Analyze the data:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each time point.
-
Plot the reaction velocity as a function of incubation time. A decrease in velocity over time indicates degradation of the substrate under the tested conditions.
-
Include a "no enzyme" control for each time point to measure the rate of auto-hydrolysis. An increase in background fluorescence over time in these wells also indicates substrate instability.
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Workflow for a Cathepsin B activity assay.
References
N-CBZ-Phe-Arg-AMC quenching issues and solutions
Welcome to the technical support center for N-CBZ-Phe-Arg-AMC fluorogenic substrate assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this substrate in protease activity assays.
Troubleshooting Guides
This section provides step-by-step guidance to identify and resolve common problems encountered during experiments with this compound.
Issue 1: No or Very Low Fluorescence Signal
You've set up your assay, but the fluorescence signal is unexpectedly low or absent. This could be due to several factors, from reagent issues to incorrect instrument settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no or low fluorescence signal.
Issue 2: High Background Fluorescence
A high background signal can mask the specific signal from enzyme activity, leading to a low signal-to-background ratio and inaccurate results.
Troubleshooting Workflow:
Improving signal-to-noise ratio in Z-FR-AMC based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Z-FR-AMC based assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Z-FR-AMC and how does it work?
A1: Z-FR-AMC is a fluorogenic substrate used to measure the activity of certain proteases, particularly cysteine proteases like cathepsins and papain. The full name is Z-Phe-Arg-AMC, where Z stands for a benzyloxycarbonyl group, followed by the amino acid sequence Phenylalanine-Arginine, which is recognized by the target protease. This peptide is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Initially, the Z-FR-AMC substrate is weakly fluorescent.[1] When the protease cleaves the amide bond between Arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured to quantify the enzyme's activity.[2][3]
Q2: What are the optimal excitation and emission wavelengths for AMC?
A2: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-465 nm.[2][4] It is crucial to consult your instrument's specifications and the substrate's technical datasheet for the most accurate wavelength settings.
Q3: How should I prepare and store my Z-FR-AMC substrate?
A3: Z-FR-AMC is typically soluble in DMSO.[1][4] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C or -80°C for several months, protected from light and moisture.[2][5] Avoid repeated freeze-thaw cycles to maintain the substrate's integrity.[2] Working solutions should be freshly prepared by diluting the stock solution in the appropriate assay buffer immediately before use.[5]
Q4: Why is an AMC standard curve necessary?
A4: An AMC standard curve is essential for converting the relative fluorescence units (RFU) measured by the instrument into the actual concentration of the product (free AMC) generated in your enzymatic reaction.[6][7] This allows for the accurate quantification and comparison of enzyme activity across different experiments and samples.[8]
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio, making it difficult to detect true enzyme activity.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment. Incubate a "substrate only" control (without enzyme) to quantify the rate of spontaneous breakdown. |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Filter-sterilize buffers if necessary. Check for microbial contamination, which can produce fluorescent compounds. |
| Autofluorescence from Sample/Compounds | Run a "sample only" control (without substrate) to measure intrinsic fluorescence. If screening compounds, test their fluorescence at the assay wavelengths. |
| Incorrect Plate Type | Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[9] |
| Sub-optimal Assay Buffer Components | Some buffer components can be inherently fluorescent. Test different buffer systems or individual components for background fluorescence. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the enzyme's activity using a known positive control substrate or a different assay. |
| Sub-optimal Enzyme Concentration | The enzyme concentration may be too low. Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.[10] |
| Incorrect Assay Conditions (pH, Temp) | Verify that the assay buffer pH is optimal for your target enzyme's activity. Ensure the incubation temperature is appropriate; most assays are run at 37°C.[11] |
| Presence of Inhibitors | Samples may contain endogenous inhibitors. Try diluting the sample or using a sample preparation method to remove potential inhibitors. |
| Substrate Concentration Too Low | Ensure the substrate concentration is at or above the Michaelis constant (Km) for your enzyme to achieve a maximal reaction rate. If unsure, perform a substrate titration. |
| Incorrect Instrument Settings | Check that the excitation and emission wavelengths are set correctly for AMC. Optimize the instrument's gain setting to ensure it is sensitive enough to detect the signal without being saturated.[12] |
Experimental Protocols
Protocol 1: AMC Standard Curve Generation
This protocol allows for the conversion of relative fluorescence units (RFU) to the molar amount of AMC.
-
Prepare AMC Stock Solution: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a concentration of 10 mM.
-
Prepare Dilution Series:
-
Perform a serial dilution of the AMC stock solution in your assay buffer to create a range of standards. A suggested range is 0 µM to 25 µM.[11]
-
Include a "buffer only" blank control.
-
-
Plate Preparation: Add a fixed volume (e.g., 100 µL) of each AMC dilution and the blank to the wells of a black 96-well plate.[11]
-
Fluorescence Measurement: Read the plate in a fluorescence microplate reader using the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis: Subtract the average RFU of the blank from all standard RFUs. Plot the background-subtracted RFU against the corresponding AMC concentration. Perform a linear regression to obtain the slope of the standard curve (RFU/µM).
Protocol 2: General Z-FR-AMC Enzyme Activity Assay
This is a general protocol that should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Prepare the assay buffer at the optimal pH for your enzyme.
-
Dilute your enzyme stock to the desired working concentration in the assay buffer.
-
Dilute the Z-FR-AMC stock solution to the desired final concentration in the assay buffer. Keep this solution protected from light.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add your enzyme solution to the wells.
-
Negative Control (No Enzyme): Add assay buffer instead of the enzyme solution to determine substrate autohydrolysis.
-
Blank Control (No Substrate): Add enzyme solution to wells that will receive only assay buffer instead of the substrate solution to control for sample autofluorescence.
-
-
Reaction Initiation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the Z-FR-AMC working solution to all wells except the blank controls (add assay buffer to these).
-
-
Fluorescence Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a pre-warmed microplate reader and measure fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
End-point Assay: Incubate the plate for a fixed time at the desired temperature, protected from light. Stop the reaction (optional, e.g., by adding a specific inhibitor) and then read the final fluorescence.
-
-
Data Analysis:
-
Subtract the appropriate background readings from your test wells.
-
For kinetic assays, determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot (slope).
-
Convert the reaction rate from RFU/min to µM/min using the slope from your AMC standard curve.
-
Visual Guides
Caption: Enzymatic cleavage of Z-FR-AMC substrate.
Caption: Troubleshooting workflow for low S/N ratio.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. eurogentec.com [eurogentec.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to Alternatives for N-CBZ-Phe-Arg-AMC in Protease Activity Measurement
For researchers, scientists, and professionals in drug development, the accurate measurement of protease activity is paramount. The fluorogenic substrate N-CBZ-Phe-Arg-AMC has long been a staple for assaying trypsin-like serine proteases and cathepsins. However, the quest for enhanced sensitivity, improved specificity, and broader applicability has led to the development of several powerful alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Executive Summary of Alternatives
A variety of alternative methods to the standard this compound assay are available, each with distinct advantages. These include substrates based on different fluorophores like Rhodamine 110 and 7-amino-4-carbamoylmethylcoumarin (ACC), as well as entirely different technological platforms such as Förster Resonance Energy Transfer (FRET) and bioluminescence-based assays. The choice of assay depends on factors such as the specific protease of interest, the required sensitivity, and the experimental context (e.g., high-throughput screening, in-cell measurements, or in vivo imaging).
Performance Comparison of Protease Substrates
The selection of a protease substrate is critical for assay performance. The following tables provide a quantitative comparison of key performance metrics for various alternatives to this compound.
Table 1: Comparison of Fluorogenic and Bioluminescent Substrate Properties
| Substrate Type | Fluorophore/Luminophore | Excitation (nm) | Emission (nm) | Relative Quantum Yield/Signal | Key Advantages |
| Standard Coumarin | AMC (7-amino-4-methylcoumarin) | ~342 | ~441 | 1.0 | Well-established, widely available.[1] |
| Enhanced Coumarin | ACC (7-amino-4-carbamoylmethylcoumarin) | ~350 | ~450 | ~2.8x vs. AMC[2] | Higher fluorescence yield, increased sensitivity.[2] |
| Rhodamine | Rhodamine 110 | ~498 | ~521 | 50-300x more sensitive than AMC[3][4] | Red-shifted spectra reduce background from colored compounds.[5] |
| FRET (Fluorescent Proteins) | e.g., CFP/YFP | ~434 (CFP) | ~527 (YFP) | Varies | Genetically encodable for in-cell assays.[6][7] |
| FRET (Organic Dyes) | e.g., EDANS/DABCYL | ~335 (EDANS) | ~490 | Varies | High sensitivity, suitable for continuous monitoring. |
| Bioluminescent | Luciferin (from pro-luciferin substrate) | N/A | ~560 | High (low background)[8] | Extremely high sensitivity, no external light source needed.[8] |
Table 2: Kinetic Parameters of Selected Substrates for Cathepsin B
This table presents a direct comparison of kinetic parameters for this compound and alternative substrates for Cathepsin B, a cysteine protease for which Z-FR-AMC is a known, albeit non-specific, substrate.[9][10][11][12]
| Substrate | pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Phe-Arg-AMC | 4.6 | 118 ± 16 | 2.1 ± 0.1 | 17,800 |
| 7.2 | 34 ± 3 | 1.1 ± 0.03 | 32,400 | |
| Z-Arg-Arg-AMC | 4.6 | 181 ± 40 | 0.2 ± 0.02 | 1,100 |
| 7.2 | 102 ± 10 | 0.9 ± 0.03 | 8,800 | |
| Z-Nle-Lys-Arg-AMC | 4.6 | 100 ± 11 | 1.4 ± 0.05 | 14,000 |
| 7.2 | 41 ± 4 | 1.5 ± 0.04 | 36,600 |
Data adapted from a study on novel specific substrates for Cathepsin B, highlighting the importance of substrate sequence optimization.[9][10]
Table 3: Comparative Sensitivity of Different Assay Platforms
| Assay Platform | Example | Target Protease | Limit of Detection (LOD) | Reference |
| Rhodamine-based | (Cbz-Arg-NH)₂-Rhodamine | Trypsin-like proteases | 50-300 fold lower than AMC-based | [4] |
| BRET | BRET² | Thrombin | 15 pM | [13] |
| FRET | FRET with organic dyes | Enteropeptidase | 10 amol (with amplification) | [14] |
| Bioluminescent | Engineered Luciferase | TEV Protease | High, typically over 100-fold activation | [15] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying principles of each assay and the biological context of the target proteases is crucial for understanding their application.
General Protease Assay Workflow
The following diagram illustrates a generalized workflow for a typical in vitro protease activity assay.
Caption: A generalized workflow for in vitro protease activity assays.
Mechanisms of Alternative Protease Assays
The following diagrams illustrate the working principles of the major alternatives to standard AMC-based assays.
Rhodamine 110-Based Assay
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Rhodamine-based compounds as fluorogenic substrates for serine proteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jack Q's Blog [jack-q.github.io]
- 6. pnas.org [pnas.org]
- 7. A Cell-based Fluorescence Resonance Energy Transfer (FRET) Sensor Reveals Inter- and Intragenogroup Variations in Norovirus Protease Activity and Polyprotein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence Assay Platform for Selective and Sensitive Detection of Ub/Ubl Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct comparison of bioluminescence-based resonance energy transfer methods for monitoring of proteolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay Procedure for Protease [sigmaaldrich.com]
- 15. A Novel Bioluminescent Protease Assay Using Engineered Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-CBZ-Phe-Arg-AMC and Other Fluorogenic Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biochemistry and drug discovery, the accurate measurement of protease activity is paramount. Fluorogenic substrates are indispensable tools in this endeavor, offering high sensitivity and continuous monitoring of enzymatic reactions. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, N-CBZ-Phe-Arg-AMC, with other common alternatives for various protease classes, supported by experimental data and detailed protocols.
Overview of this compound (Z-FR-AMC)
N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (this compound), also known as Z-FR-AMC, is a dipeptide substrate linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon cleavage of the amide bond between the arginine residue and AMC by a protease, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence. This substrate is recognized by a range of proteases, primarily cysteine cathepsins and some serine proteases.
Performance Comparison with Alternative Fluorogenic Substrates
The choice of a fluorogenic substrate is critical and depends on the target enzyme's specificity, the desired sensitivity, and the experimental conditions. Below is a comparative analysis of this compound against other commonly used fluorogenic substrates for cathepsins, calpains, proteasomes, and key serine proteases.
Data Presentation: Quantitative Comparison of Fluorogenic Substrates
The following table summarizes the key performance indicators for this compound and its alternatives. The catalytic efficiency (kcat/Km) is a crucial parameter for comparing the specificity and efficiency of a substrate for a particular enzyme.
| Substrate Name | Target Enzyme(s) | Excitation (nm) | Emission (nm) | kcat/Km (M⁻¹s⁻¹) | Specificity Notes |
| This compound (Z-FR-AMC) | Cathepsin B, L, K, S, V, Plasmin, Kallikrein | 342-353 | 441-460 | Cathepsin B (pH 4.6): 2.1 x 10⁵ | Broad-spectrum for cysteine cathepsins; also cleaved by some serine proteases, leading to potential off-target activity.[1] |
| N-CBZ-Arg-Arg-AMC (Z-RR-AMC) | Cathepsin B | 353-380 | 440-460 | Cathepsin B (pH 7.2): 1.1 x 10⁵ | More selective for Cathepsin B compared to Z-FR-AMC, especially at neutral pH, but still shows some off-target activity with Cathepsins L and V.[1] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | ~350 | ~450 | Cathepsin B (pH 4.6): 1.2 x 10⁶ | A more recently developed substrate demonstrating higher specificity and catalytic efficiency for Cathepsin B across a broad pH range compared to Z-FR-AMC and Z-RR-AMC.[1] |
| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | 20S Proteasome (Chymotrypsin-like activity), Calpains | 345-380 | 442-460 | Not consistently reported | Widely used for measuring the chymotrypsin-like activity of the proteasome and is also a substrate for calpains.[2][3] |
| Boc-Gln-Ala-Arg-AMC | Trypsin | ~380 | ~460 | Not specified | A substrate for trypsin-like serine proteases. |
| (Cbz-Phe-Arg)₂-Rhodamine | Plasmin | 492 | 523 | 1,200,000 | A rhodamine-based substrate that is reported to be highly specific for plasmin and not hydrolyzed by thrombin. |
Experimental Protocols
Accurate and reproducible results depend on meticulously followed experimental protocols. Below are detailed methodologies for key experiments involving fluorogenic protease substrates.
General Protocol for Protease Activity Assay using AMC-based Fluorogenic Substrates
This protocol provides a general framework for measuring protease activity. Specific conditions such as buffer composition, pH, and incubation time should be optimized for each enzyme.
Materials:
-
Purified protease of interest
-
Fluorogenic substrate (e.g., this compound) stock solution (typically 10 mM in DMSO)
-
Assay Buffer (e.g., for cysteine cathepsins: 100 mM sodium acetate, pH 5.5, containing DTT and EDTA; for serine proteases: 50 mM Tris-HCl, pH 8.0, containing NaCl and CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Assay Buffer: Prepare the appropriate assay buffer for the protease being studied. For cysteine proteases, the buffer should contain a reducing agent like Dithiothreitol (DTT) (typically 1-5 mM) to maintain the active site cysteine in a reduced state.
-
Dilute the Enzyme: Prepare serial dilutions of the purified protease in the assay buffer to determine the optimal enzyme concentration.
-
Prepare the Substrate Working Solution: Dilute the fluorogenic substrate stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Set up the Reaction: In a 96-well black microplate, add the diluted enzyme solution. Include a "no enzyme" control (assay buffer only) to measure background fluorescence.
-
Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well is typically 100-200 µL.
-
Measure Fluorescence: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically Ex: 340-380 nm, Em: 440-460 nm).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the samples.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
Understanding the context in which these proteases function is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: General experimental workflow for a fluorogenic protease assay.
Caption: Simplified overview of Cathepsin activation and signaling.
Caption: Calcium-dependent activation and downstream effects of Calpains.
Caption: The Ubiquitin-Proteasome pathway for protein degradation.
Conclusion
This compound is a versatile and widely used fluorogenic substrate for assessing the activity of various proteases, particularly cysteine cathepsins. However, its broad specificity can be a limitation in complex biological samples where multiple proteases may be active. For researchers requiring higher specificity, alternative substrates such as Z-RR-AMC or the more recently developed Z-Nle-Lys-Arg-AMC for Cathepsin B are superior choices. For other protease classes like proteasomes and calpains, specific substrates such as Suc-LLVY-AMC are essential. The selection of the most appropriate substrate, coupled with a robust experimental protocol, is critical for obtaining accurate and meaningful data in protease research and drug development. This guide provides a foundational framework to aid researchers in making informed decisions for their specific experimental needs.
References
- 1. genscript.com [genscript.com]
- 2. Synthesis of the segment (11-23) located in the first tandem repeat of plasma kallikrein: comparative binding studies of this and another segment (328-343) to high-molecular-mass kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor XIIa is a kinetically favorable plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protease Activity: A Comparison of N-CBZ-Phe-Arg-AMC Assay and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of protease research and drug development, accurately quantifying enzyme activity is paramount. The N-CBZ-Phe-Arg-AMC assay is a widely used fluorometric method for this purpose, particularly for cathepsins and other serine proteases. However, relying on a single method can be fraught with limitations. Orthogonal validation, such as that provided by western blotting, is crucial for robust and reliable data. This guide provides a comprehensive comparison of these two techniques, complete with experimental protocols and illustrative data, to aid researchers in designing rigorous validation strategies.
At a Glance: this compound Assay vs. Western Blot
| Feature | This compound Assay | Western Blot |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Immunodetection of specific proteins |
| Measures | Enzyme activity (rate of reaction) | Protein amount (total or cleaved forms) |
| Output | Quantitative (fluorescence units/time) | Semi-quantitative (band intensity) |
| Throughput | High (96-well plate format) | Low to medium |
| Specificity | Can be limited; substrate may be cleaved by multiple proteases | High (antibody-dependent) |
| Information Provided | Overall proteolytic activity in a sample | Presence, size, and relative abundance of a specific protease or its substrate |
The Synergy of Two Methods: A Representative Study
To illustrate the complementary nature of these assays, consider a hypothetical experiment investigating the effect of a novel inhibitor on Cathepsin B activity in a cell lysate.
Experimental Outcome:
| Condition | This compound Assay (Relative Fluorescence Units/min) | Western Blot (Densitometry of Cleaved Substrate) | Western Blot (Densitometry of Cathepsin B) |
| Untreated Control | 1500 | 1.0 (Normalized) | 1.0 (Normalized) |
| Inhibitor (10 µM) | 350 | 0.25 | 1.05 |
| Vehicle Control | 1450 | 0.95 | 0.98 |
The this compound assay demonstrates a significant decrease in proteolytic activity in the presence of the inhibitor. The western blot for a known intracellular substrate of Cathepsin B corroborates this by showing a marked reduction in the cleaved form of the substrate. Importantly, the western blot for Cathepsin B itself shows that the inhibitor does not affect the total amount of the enzyme, confirming that the observed effect is due to inhibition of activity, not a reduction in protein expression.
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the biological context, the following diagrams illustrate the key workflows and a representative signaling pathway.
Caption: Experimental workflow for validating protease activity.
Caption: A generic protease signaling cascade.
Detailed Experimental Protocols
This compound Protease Activity Assay
This protocol is a general guideline and should be optimized for the specific protease and experimental conditions.
Materials:
-
Cell lysate containing the protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare Cell Lysates: Lyse cells in a suitable buffer containing protease inhibitors (optional, depending on the experimental goal) on ice.[1] Centrifuge to pellet cell debris and collect the supernatant.
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the total protein concentration of each lysate. This is crucial for normalizing the activity measurements.
-
Prepare Assay Plate: Add 50 µL of assay buffer to each well.
-
Add Lysates: Add a consistent amount of total protein (e.g., 20-50 µg) from each lysate to the appropriate wells. Bring the total volume in each well to 90 µL with assay buffer.
-
Prepare Substrate Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate Reaction: Add 10 µL of the diluted substrate solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes in kinetic mode.
-
Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. Normalize the activity to the total protein concentration.
Western Blot for Protease or Substrate Validation
This protocol provides a standard workflow for western blot analysis.
Materials:
-
Cell lysate (the same as used in the activity assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the protease or its substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer.[2] Boil the samples at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[1]
-
Data Analysis: Perform densitometry analysis on the bands of interest using appropriate software (e.g., ImageJ). Normalize the band intensity to a loading control (e.g., GAPDH or β-actin).
Conclusion
References
Navigating Protease Activity: A Comparative Guide to the Cross-Reactivity of N-CBZ-Phe-Arg-AMC
For researchers, scientists, and drug development professionals, the selection of a specific and reliable substrate is paramount for accurate protease activity assessment. This guide provides a comprehensive comparison of the fluorogenic substrate N-CBZ-Phe-Arg-AMC (also known as Z-FR-AMC), evaluating its cross-reactivity with a panel of key proteases. By presenting quantitative kinetic data, detailed experimental protocols, and relevant signaling pathways, this document serves as an essential resource for informed substrate selection in protease research and drug discovery.
The dipeptide substrate this compound is widely utilized for the measurement of cysteine cathepsin activity. However, its reactivity is not exclusively limited to this protease family. Understanding its broader specificity is crucial to avoid potential misinterpretation of experimental results. This guide delves into the cross-reactivity of this compound with other significant proteases, including the serine proteases kallikrein, plasmin, and trypsin, offering a comparative analysis of their enzymatic efficiencies.
Quantitative Comparison of Protease Activity on this compound
The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various proteases. This quantitative data allows for a direct comparison of the substrate's efficiency with each enzyme, providing a clear indication of its specificity.
| Protease | Enzyme Class | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Cathepsin L (Human) | Cysteine Protease | 0.77[1] | 1.5[1] | 1.95 x 10⁶ | 5.5[1] |
| Cathepsin B (Human) | Cysteine Protease | N/A | N/A | High at pH 7.2, Higher at pH 4.6[2] | 4.6 - 7.2[2] |
| Kallikrein | Serine Protease | Data not available | Data not available | Data not available | ~8.0 |
| Plasmin | Serine Protease | Data not available | Data not available | Data not available | ~7.4 |
| Trypsin | Serine Protease | Data not available | Data not available | Data not available* | ~8.0 |
Experimental Protocols
To ensure reproducibility and enable accurate comparison of protease activity, a standardized experimental protocol is essential. The following section outlines a detailed methodology for assessing the hydrolysis of this compound by different proteases.
General Protease Activity Assay Protocol
This protocol is designed for a 96-well plate format using a fluorescence plate reader.
Materials:
-
This compound substrate (stock solution in DMSO)
-
Purified proteases (Cathepsin L, Cathepsin B, Kallikrein, Plasmin, Trypsin)
-
Assay Buffer:
-
For Cathepsins: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
For Kallikrein, Plasmin, Trypsin: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.
Procedure:
-
Prepare Assay Buffer: Prepare the appropriate assay buffer for the protease being tested.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in the corresponding assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare Enzyme Solutions: Prepare serial dilutions of the purified proteases in the corresponding assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the substrate working solution. b. Add 50 µL of the diluted enzyme solution to the wells to initiate the reaction. c. For a blank control, add 50 µL of assay buffer without the enzyme.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The excitation and emission wavelengths should be set to approximately 360 nm and 460 nm, respectively.
-
Data Analysis: a. Determine the initial velocity (rate of fluorescence increase) for each enzyme concentration. b. Plot the initial velocity against the enzyme concentration to determine the linear range. c. To determine Km and kcat, vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflow
To provide a broader context for the significance of these proteases, the following diagrams illustrate their roles in key biological pathways and a typical experimental workflow for assessing substrate specificity.
Caption: Experimental workflow for comparing protease cross-reactivity.
Caption: Cathepsin-mediated apoptosis signaling pathway.[7][8][9][10]
Caption: The Kallikrein-Kinin System signaling pathway.[11][12][13][14][15]
Caption: The Fibrinolysis pathway highlighting the role of plasmin.[16][17][18][19][20]
Conclusion
This guide provides a comparative analysis of the cross-reactivity of the fluorogenic substrate this compound with cathepsins, kallikrein, plasmin, and trypsin. The available quantitative data clearly demonstrates that this compound is a highly efficient substrate for cathepsin L and is also readily cleaved by cathepsin B. While it is reported to be a substrate for kallikrein, plasmin, and trypsin, the lack of readily available, directly comparable kinetic data for these proteases with this specific substrate highlights a current knowledge gap.
For researchers investigating cathepsin activity, this compound remains a valuable tool. However, when studying complex biological samples containing multiple proteases, the potential for cross-reactivity with serine proteases such as kallikrein, plasmin, and trypsin should be carefully considered. The use of specific inhibitors for each protease class is recommended to confirm the identity of the enzyme responsible for the observed activity. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for conducting rigorous and well-controlled protease activity assays. Future studies providing direct kinetic comparisons of this compound with a wider range of proteases will further enhance its utility and ensure more precise interpretations of experimental findings.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cryoenzymology of trypsin. A detailed kinetic study of the trypsin-catalysed hydrolysis of N-alpha-benzyloxycarbonyl-L-lysine p-nitrophenyl ester at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drugs of the Kallikrein–Kinin System: An Overview [mdpi.com]
- 14. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fibrinolysis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 20. Image:Fibrinolytic Pathway-MSD Manual Professional Edition [msdmanuals.com]
A Head-to-Head Comparison: Z-FR-AMC versus FRET-Based Protease Assays
In the dynamic fields of biochemical research and drug discovery, the accurate measurement of protease activity is paramount. Among the plethora of available methods, fluorogenic substrate assays are a mainstay due to their sensitivity and continuous monitoring capabilities. This guide provides a detailed comparison of two widely used fluorescence-based methodologies: the Z-FR-AMC single-fluorophore assay and the versatile Förster Resonance Energy Transfer (FRET)-based assays. We will delve into their core principles, performance metrics, and experimental protocols to assist researchers in selecting the optimal assay for their specific needs.
Principle of Detection
Z-FR-AMC Assay: This assay employs a simple fluorogenic substrate, Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC). The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched when it is part of the intact peptide. Upon cleavage of the amide bond between Arginine and AMC by a protease, the AMC molecule is released, resulting in a significant increase in fluorescence intensity. This direct relationship between cleavage and signal generation provides a straightforward measure of enzyme activity.
FRET-Based Assay: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In a FRET-based protease assay, a peptide substrate is synthesized with a donor fluorophore and an acceptor molecule (which can be another fluorophore or a quencher) at its termini. When the substrate is intact, the close proximity of the donor and acceptor allows for energy transfer, resulting in either the emission of the acceptor fluorophore or the quenching of the donor's fluorescence. Proteolytic cleavage of the peptide separates the donor and acceptor, disrupting FRET and leading to a measurable change in the fluorescence signal (either an increase in donor fluorescence or a decrease in acceptor fluorescence).[1][2]
Performance Characteristics
The choice between Z-FR-AMC and a FRET-based assay often comes down to the specific requirements of the experiment, such as the target protease, the need for specificity, and the desired sensitivity.
Z-FR-AMC: This substrate is commonly used for cysteine proteases like cathepsins and papain.[3] While it is a reliable and cost-effective option, its specificity can be limited, as the recognition sequence is relatively short. For instance, Z-FR-AMC is known to be cleaved by multiple cathepsins, including B, K, L, S, and V, which can be a drawback when studying a specific protease in a complex biological sample.[4]
FRET-Based Assays: The key advantage of FRET-based assays is their high degree of customizability. The peptide linker between the FRET pair can be designed to be highly specific for a particular protease, thereby minimizing off-target cleavage and increasing assay specificity. This has made FRET a popular choice for studying a wide range of proteases, including caspases, matrix metalloproteinases (MMPs), and viral proteases.[1][2] Furthermore, the use of different donor-acceptor pairs can modulate the assay's sensitivity and spectral properties. Some FRET assays have demonstrated the ability to detect protease activity in the picomolar range.
Below is a summary of reported quantitative data for both assay types. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | Z-FR-AMC Assay | FRET-Based Assay | Notes |
| Protease | Cathepsin L | Cathepsin S | Data from separate studies. |
| Km (µM) | 0.77 | 9.94 | Km values are substrate and enzyme specific.[5][6] |
| kcat (s⁻¹) | 1.5 | 0.044 | kcat values are enzyme and substrate specific.[5][6] |
| kcat/Km (M⁻¹s⁻¹) | 1.95 x 10⁶ | 4.4 x 10³ | Catalytic efficiency.[5][6] |
| Protease | Cathepsin B | Caspase-3 | Data from separate studies. |
| Limit of Detection | Not explicitly found | 2.75 pg/mL | Sensitivity can vary greatly with FRET pair and substrate.[7] |
| Signal-to-Background | Not explicitly found | >25-fold | Can be very high with optimized FRET pairs.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for both Z-FR-AMC and FRET-based protease assays.
Z-FR-AMC Protease Assay Protocol (Example for Cathepsin B)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the protease of interest. For Cathepsin B, a common buffer is 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, 0.01% Triton X-100, pH 5.5.
-
Enzyme Solution: Reconstitute and dilute the protease (e.g., Cathepsin B) to the desired concentration in assay buffer.
-
Substrate Solution: Prepare a stock solution of Z-FR-AMC in DMSO and dilute it to the final working concentration in assay buffer.
-
-
Assay Procedure:
-
Pipette the desired volume of assay buffer into the wells of a microplate.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the Z-FR-AMC substrate solution to the wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a set period at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[9]
-
The rate of increase in fluorescence is proportional to the protease activity.
-
FRET-Based Protease Assay Protocol (Example for Caspase-3)
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer compatible with the protease and FRET substrate. For Caspase-3, a typical buffer is 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, pH 7.4.
-
Enzyme Solution: Dilute active Caspase-3 to the desired concentration in assay buffer.
-
FRET Substrate Solution: Prepare a stock solution of the Caspase-3 FRET substrate (e.g., Ac-DEVD-AMC for a single fluorophore FRET-like assay, or a donor-acceptor labeled peptide) in DMSO and dilute to the final concentration in assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the Caspase-3 enzyme solution.
-
Add any potential inhibitors for screening applications and incubate.
-
Initiate the reaction by adding the FRET substrate solution.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time. The specific excitation and emission wavelengths will depend on the donor-acceptor pair used. For a CFP-YFP pair, excitation would be around 430 nm and emission would be monitored for both CFP (~475 nm) and YFP (~530 nm).[10]
-
Calculate the change in FRET ratio (e.g., Acceptor Emission / Donor Emission) or the change in donor fluorescence to determine protease activity.
-
Visualizing the Mechanisms
To better illustrate the principles of these assays, the following diagrams were generated using the Graphviz DOT language.
Advantages and Disadvantages
| Assay Type | Advantages | Disadvantages |
| Z-FR-AMC | - Simple and straightforward principle.- Cost-effective.- Well-established for certain protease families (e.g., cathepsins). | - Limited substrate specificity, potential for off-target cleavage.[4]- Signal can be susceptible to interference from fluorescent compounds. |
| FRET-Based | - Highly customizable for specific proteases.[2]- Potential for very high sensitivity and signal-to-background ratio.[8]- Versatile, with a wide range of available donor-acceptor pairs. | - Substrate synthesis can be more complex and expensive.- Susceptible to photobleaching and spectral overlap issues.[2][11]- Can be affected by compounds that interfere with fluorescence (autofluorescence, quenching). |
Conclusion
Both Z-FR-AMC and FRET-based assays are powerful tools for the study of protease activity. The Z-FR-AMC assay offers a simple, cost-effective solution for general activity measurements of certain proteases. In contrast, FRET-based assays provide superior specificity and sensitivity through customizable substrate design, making them ideal for detailed kinetic studies, high-throughput screening, and applications where distinguishing between closely related proteases is critical. The ultimate choice will depend on the specific research question, the nature of the protease under investigation, and the required level of assay performance.
References
- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Z-FR-AMC Fluorogenic Peptide Substrate ES009: R&D Systems [rndsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
A Head-to-Head Comparison of Fluorogenic Substrates: Z-Nle-Lys-Arg-AMC Eclipses N-CBZ-Phe-Arg-AMC in Specificity for Cathepsin B
For researchers in drug discovery and cellular biology, the accurate measurement of specific protease activity is paramount. This guide provides a detailed comparison of two common fluorogenic substrates, N-CBZ-Phe-Arg-AMC (Z-FR-AMC) and Z-Nle-Lys-Arg-AMC, highlighting the superior specificity of Z-Nle-Lys-Arg-AMC for cathepsin B, a key enzyme implicated in various physiological and pathological processes.
Recent studies demonstrate that while this compound is widely used, it exhibits significant cross-reactivity with multiple cathepsins. In contrast, Z-Nle-Lys-Arg-AMC has been engineered for high specificity, enabling precise quantification of cathepsin B activity across a broad pH range. This enhanced specificity is critical for delineating the distinct roles of cathepsin B from other closely related cysteine proteases.
Quantitative Data Summary
The following table summarizes the specificity of this compound and Z-Nle-Lys-Arg-AMC against a panel of cysteine cathepsins at different pH levels. The data, derived from a comparative study, clearly illustrates the promiscuous nature of this compound and the targeted activity of Z-Nle-Lys-Arg-AMC.
| Substrate | Target Enzyme | Off-Target Enzymes | pH | Relative Activity | Reference |
| This compound | Cathepsin B | Cathepsin L, Cathepsin K, Cathepsin V | 7.2, 5.5, 4.6 | Cleaved by multiple cathepsins; Cathepsin L shows greater activity than Cathepsin B.[1][2] | [Yoon et al., 2023] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | Cathepsin L, Cathepsin K, Cathepsin S, Cathepsin V, Cathepsin X | 7.2, 5.5, 4.6 | Specifically cleaved by Cathepsin B with minimal to no activity from other tested cathepsins. [1][2][3] | [Yoon et al., 2023] |
Visualizing the Enzymatic Reaction
The enzymatic cleavage of these substrates follows a common mechanism. The protease recognizes and cleaves the peptide sequence, releasing the fluorophore 7-amino-4-methylcoumarin (AMC), which results in a measurable fluorescent signal.
Experimental Protocols
The following is a representative protocol for assessing the specificity of fluorogenic protease substrates, based on methodologies described in the literature.
Objective: To determine the specificity of a given fluorogenic substrate by measuring its cleavage by a panel of purified proteases.
Materials:
-
Fluorogenic substrates: this compound and Z-Nle-Lys-Arg-AMC (stock solutions in DMSO)
-
Purified recombinant human cathepsins (B, L, K, S, V)
-
Assay buffers at various pH values (e.g., pH 4.6, 5.5, 7.2)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Enzyme Preparation: Dilute the purified cathepsins to a working concentration in the respective assay buffers.
-
Substrate Preparation: Prepare working solutions of the fluorogenic substrates in the assay buffers. A final concentration of 40 µM is often used.[4]
-
Assay Reaction:
-
Pipette the diluted enzymes into the wells of the 96-well plate.
-
Add the substrate solution to each well to initiate the reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Monitor the increase in fluorescence intensity over time. The kinetic readings are typically taken every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Compare the activity of each enzyme on the different substrates to determine specificity.
-
Logical Workflow for Substrate Specificity Screening
The process of evaluating and selecting a specific protease substrate can be visualized as a systematic workflow.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
Confirming Enzyme Specificity for N-CBZ-Phe-Arg-AMC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic substrate N-CBZ-Phe-Arg-AMC (also known as Z-FR-AMC) is a widely utilized tool for assessing the activity of certain proteases, particularly those within the cathepsin family.[1][2][3] However, its utility in specifically identifying the activity of a single enzyme is limited by its cleavage by multiple proteases. This guide provides a comparative analysis of enzyme specificity for this compound, offers alternative substrates for more targeted assays, and details experimental protocols to confirm enzyme specificity.
Understanding the Substrate and its Limitations
This compound is a synthetic peptide linked to a fluorescent aminomethylcoumarin (AMC) group. When the peptide bond between Arginine and AMC is cleaved by a protease, the AMC is released, resulting in a measurable increase in fluorescence. While this provides a sensitive measure of proteolytic activity, a significant drawback is the substrate's lack of specificity. Several cysteine cathepsins, including Cathepsin B, L, K, and S, are known to efficiently hydrolyze this substrate, making it challenging to attribute observed activity to a single enzyme in a mixed sample.[4][5]
Comparative Enzyme Kinetics
To truly understand the specificity of an enzyme for this compound, it is essential to compare its kinetic parameters (Km and kcat) with those of other enzymes for the same substrate, as well as with alternative substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a comparison of the kinetic parameters for several cathepsins with this compound and alternative substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Cathepsin B | This compound | 160 | 330 | 2.1 x 10⁶ | 7.2 | [4][5] |
| This compound | 210 | 950 | 4.5 x 10⁶ | 4.6 | [4][5] | |
| Z-Arg-Arg-AMC | 220 | 2.9 | 1.3 x 10⁴ | 7.2 | [4][5] | |
| Z-Arg-Arg-AMC | 390 | Not Reported | Not Reported | 6.0 | [6] | |
| Z-Nle-Lys-Arg-AMC | 140 | 300 | 2.1 x 10⁶ | 7.2 | [4][5] | |
| Z-Nle-Lys-Arg-AMC | 110 | 560 | 5.1 x 10⁶ | 4.6 | [4][5] | |
| Cathepsin L | This compound | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | |
| Cathepsin K | This compound | Readily Hydrolyzed | Not Reported | Not Reported | 5.5 | |
| Cathepsin S | This compound | Not Reported | Not Reported | Not Reported | 5.5 |
Experimental Protocols for Confirming Enzyme Specificity
To rigorously confirm the specificity of an enzyme for this compound, a combination of kinetic analysis and inhibitor studies is recommended.
I. General Fluorometric Protease Assay
This protocol outlines the basic steps for measuring enzyme activity using a fluorogenic substrate like this compound.
Materials:
-
Purified enzyme of interest
-
This compound substrate stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 2 mM DTT and 2 mM EDTA for acidic proteases; or a neutral pH buffer like 50 mM Tris, pH 7.5, with appropriate cofactors)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents: Dilute the enzyme and substrate to the desired concentrations in pre-warmed assay buffer.
-
Set up the Reaction: In a 96-well black microplate, add the assay buffer and the enzyme solution.
-
Initiate the Reaction: Add the substrate solution to each well to start the reaction. The final volume should be consistent across all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the increase in fluorescence intensity over time (kinetic mode).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
II. Determining Kinetic Parameters (Km and kcat)
-
Vary Substrate Concentration: Perform the general assay using a fixed enzyme concentration and a range of substrate concentrations (typically from 0.1 x Km to 10 x Km).
-
Plot the Data: Plot the initial reaction velocities against the corresponding substrate concentrations.
-
Calculate Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Calculate kcat: Determine the kcat by dividing Vmax by the enzyme concentration ([E]): kcat = Vmax / [E].
III. Confirmation of Specificity using Inhibitors
-
Select Specific Inhibitors: Choose inhibitors that are highly specific for the enzyme of interest. For example, CA-074 is a specific inhibitor of Cathepsin B.
-
Pre-incubate with Inhibitor: Before adding the substrate, pre-incubate the enzyme with various concentrations of the specific inhibitor for a defined period.
-
Perform the Assay: Initiate the reaction by adding this compound and measure the enzyme activity as described in the general protocol.
-
Analyze Inhibition: A significant reduction in enzyme activity in the presence of the specific inhibitor confirms that the observed activity is primarily due to the target enzyme.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in confirming enzyme specificity and the biological relevance of enzymes that cleave this compound, the following diagrams are provided.
Caption: Experimental workflow for determining enzyme specificity.
Caption: Cathepsin B-mediated apoptosis signaling pathway.
Conclusion
Confirming the specificity of an enzyme for this compound requires a multi-faceted approach. While this substrate is a useful tool for detecting general protease activity, researchers must be cautious in attributing this activity to a single enzyme without further evidence. By comparing kinetic parameters with alternative substrates and employing specific inhibitors, scientists can confidently identify and characterize the activity of their enzyme of interest. This rigorous approach is crucial for accurate data interpretation in basic research and for the development of targeted therapeutics.
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The S2 subsites of cathepsins K and L and their contribution to collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-CBZ-Phe-Arg-AMC: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for research facilities. This guide provides essential information and a procedural framework for the proper disposal of N-CBZ-Phe-Arg-AMC (N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin), a fluorogenic substrate commonly used in enzyme activity assays. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS is the primary source of information regarding specific hazards, handling precautions, and emergency procedures.
Personal Protective Equipment (PPE) is mandatory. When handling this compound in either solid or dissolved form, personnel must wear:
-
Standard laboratory coat
-
Chemical safety goggles
-
Nitrile gloves
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste involves a systematic approach of segregation, containment, and labeling, followed by disposal through the institution's designated chemical waste management program.
Waste Segregation
Proper segregation at the point of generation is the most critical step in safe chemical waste management. Never mix incompatible waste streams. For this compound, the following segregation practices should be followed:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing paper, spatulas, and pipette tips, should be collected in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound, including residual amounts from experimental assays and washes, should be collected in a dedicated liquid chemical waste container.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Waste Containment
The choice of waste container is crucial to prevent leaks and reactions.
-
Container Compatibility: Use containers that are chemically resistant to the solvents in which this compound is dissolved (commonly DMSO). High-density polyethylene (HDPE) containers are generally suitable for this purpose.
-
Secure Closure: Ensure that all waste containers are securely capped when not in use to prevent the release of vapors and to avoid spills.
-
Secondary Containment: It is best practice to store waste containers in a secondary containment bin to mitigate the impact of any potential leaks.
Waste Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.
All waste containers for this compound must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) used and their approximate concentrations
-
The primary hazard(s) associated with the waste (as determined from the SDS)
-
The date of accumulation
Storage and Disposal
-
Temporary Storage: Store the labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Disposal Request: Once the waste container is full or has reached the institution's time limit for satellite accumulation, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or the designated chemical waste management service.
Quantitative Data Summary
For effective waste management and to ensure compliance with disposal regulations, it is important to quantify the waste generated. The following table provides a template for tracking this compound waste.
| Waste Type | Form | Primary Solvent (if applicable) | Estimated Volume/Mass | Hazard Classification (from SDS) | Disposal Container ID |
| Unused Reagent | Solid | N/A | |||
| Contaminated Labware | Solid | N/A | |||
| Experimental Waste | Liquid | DMSO | |||
| Aqueous Washes | Liquid | Water |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety and Disposal Steps
The following diagram illustrates the hierarchical relationship of the key safety and disposal procedures.
Caption: Hierarchy of safety and disposal procedures.
Personal protective equipment for handling N-CBZ-Phe-Arg-AMC
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-CBZ-Phe-Arg-AMC (N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin). The following procedural guidance outlines the necessary personal protective equipment (PPE), operational handling protocols, and disposal plans to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound in a solid form or in solution, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3] The following PPE is recommended:
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from potential splashes.[2] For tasks with a higher risk of splashing, a fluid-resistant coat is advisable.
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from dust particles or splashes of the solution.[1][2]
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, a properly fitted respirator (e.g., N95 or higher) should be used.[1] Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][3]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[2]
Quantitative Safety Data
| Parameter | Value | Source |
| Storage Temperature | -20°C | [4] |
| Stock Solution Storage (-20°C) | Up to 1 month | [5][6] |
| Stock Solution Storage (-80°C) | Up to 6 months | [5][6] |
| Appearance | Off-white solid | [7] |
| Solubility | Soluble in DMSO | [7] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored at -20°C in a tightly sealed container, protected from light.[4]
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of any dust particles.[1][3]
-
Use a calibrated analytical balance to weigh the desired amount of the compound.
-
Prepare the stock solution by dissolving the compound in a suitable solvent, such as DMSO.[7] To aid dissolution, the tube can be warmed to 37°C and sonicated.[6]
-
Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6]
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5][6]
3. Use in Assays:
-
When diluting the stock solution to working concentrations, continue to wear all recommended PPE.
-
Perform all experimental procedures involving this compound in a designated and well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1][3] In case of accidental contact, rinse the affected area thoroughly with water.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound, whether in solid or solution form, should be disposed of as chemical waste.
-
Collect all waste solutions containing the compound in a clearly labeled, sealed, and appropriate waste container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated.
-
Place all contaminated disposable materials into a designated chemical waste bag or container.[1]
-
-
Spills:
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
Personal Protective Equipment Selection Process
Caption: Decision tree for selecting appropriate PPE.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. goldbio.com [goldbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. genscript.com [genscript.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
